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Foundational

An In-depth Technical Guide on the Binding Affinity of Bedaquiline HCl to Mycobacterial ATP Synthase

Introduction Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains has severely compromised the efficacy of traditional antibiotic regimens, creating an urgent need for novel therapeutics with new mechanisms of action.[3][4] Bedaquiline (BDQ), marketed as Sirturo, represents a significant breakthrough in this context. As the first member of the diarylquinoline class of drugs approved for MDR-TB treatment, it introduces a novel mechanism of action by targeting a crucial enzyme in mycobacterial energy metabolism: the F1Fo-ATP synthase.[3][5][6][7][8]

This guide provides a comprehensive technical overview of the binding interaction between bedaquiline HCl and mycobacterial ATP synthase. We will delve into the molecular intricacies of this interaction, explore the methodologies used to characterize its high affinity, and discuss the implications for the development of next-generation anti-tubercular agents.

The Target: Mycobacterial F1Fo-ATP Synthase

The F1Fo-ATP synthase is a sophisticated molecular machine responsible for the majority of cellular ATP production through oxidative phosphorylation.[4][9] In obligate aerobes like Mycobacterium tuberculosis, this enzyme is essential for survival, making it an ideal drug target.[1][10] The enzyme is composed of two main domains: the soluble F1 domain, which catalyzes ATP synthesis, and the membrane-embedded Fo domain, which functions as a proton channel. The rotation of the c-subunit ring within the Fo domain, driven by the proton motive force, powers the conformational changes in the F1 domain that lead to ATP synthesis.[11][12][13][14]

Key Subunits Involved in Bedaquiline Binding

Initial studies identified the c-subunit (encoded by the atpE gene) of the Fo domain as the primary target of bedaquiline.[6][15][16][17] However, a more nuanced picture has emerged from recent structural and biochemical studies, revealing a complex binding interface that also involves:

  • Subunit a: This subunit forms part of the proton channel and creates a crucial interface with the c-ring where high-affinity binding occurs.[1][10][13]

  • ε-subunit: While controversial, some evidence suggests a secondary, lower-affinity binding site on the ε-subunit, which may play a role in disrupting the coupling between the F1 and Fo domains.[11][12][14][17]

The concerted interaction with these subunits explains the high potency and specificity of bedaquiline for the mycobacterial enzyme.[1][10]

The Bedaquiline Binding Pocket: A High-Affinity Interaction

Cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided unprecedented insights into the bedaquiline binding sites on the mycobacterial ATP synthase.[1][7][10][18] These studies reveal that bedaquiline binding induces significant conformational changes in the enzyme, creating several distinct, tight binding pockets at the interface of subunits a and c.[1][10]

These binding sites are categorized as:

  • 'c-only' sites: Where bedaquiline interacts primarily with the c-ring subunits.[10][13]

  • 'leading' and 'lagging' sites: These are high-affinity sites formed at the interface between the c-ring and subunit a, crucial for the drug's potent inhibitory activity.[10][13]

Bedaquiline binding to these sites physically obstructs the rotation of the c-ring, effectively jamming the molecular motor of the ATP synthase and halting ATP production.[7][11][12][13][14] This leads to a rapid depletion of cellular energy and ultimately, bacterial cell death.[15]

Visualization of the Bedaquiline Binding Mechanism

The following diagram illustrates the key steps in the binding and inhibition of mycobacterial ATP synthase by bedaquiline.

Bedaquiline_Binding_Mechanism cluster_drug Bedaquiline (BDQ) cluster_enzyme Mycobacterial ATP Synthase BDQ Bedaquiline HCl Enzyme Intact ATP Synthase (Fo and F1 domains) BDQ->Enzyme Initial Interaction ConformationalChange Induced Conformational Change Enzyme->ConformationalChange Binding Event BindingSite Formation of High-Affinity Binding Pockets (a-c interface) Inhibition Inhibition of c-ring Rotation BindingSite->Inhibition Steric Hindrance ConformationalChange->BindingSite Pocket Formation ATPSynthesis ATP Synthesis Blocked Inhibition->ATPSynthesis Energy Depletion

Caption: Bedaquiline binding to mycobacterial ATP synthase induces conformational changes, leading to the formation of high-affinity binding pockets that inhibit c-ring rotation and block ATP synthesis.

Quantifying the Binding Affinity: Methodologies and Data

The binding affinity of bedaquiline for mycobacterial ATP synthase has been characterized using a variety of biophysical and biochemical techniques. A key finding is the discrepancy in affinity between the isolated c-subunit and the intact enzyme complex, highlighting the importance of the a-c subunit interface for high-affinity binding.[10]

ParameterValueMethodTargetReference
IC50 20-25 nMATP Synthesis Assay (Luminescence)M. phlei Inverted Membrane Vesicles[19]
Kd 500 nMSurface Plasmon Resonance (SPR)Isolated c-subunit[20]
Kd 19.1 µMNot SpecifiedIsolated ε-subunit[20]
Experimental Protocols for Affinity Determination
3.1.1. ATP Synthesis Inhibition Assay using Inverted Membrane Vesicles (IMVs)

This assay directly measures the inhibitory effect of bedaquiline on the ATP synthesis activity of the enzyme in a near-native membrane environment.

Principle: IMVs from a mycobacterial species like M. smegmatis or M. phlei are energized with a respiratory substrate (e.g., succinate) to generate a proton motive force.[9] The ATP synthase utilizes this gradient to produce ATP from ADP and phosphate, and the amount of ATP generated is quantified using a luciferase-based luminescence assay.[19] The reduction in ATP synthesis in the presence of bedaquiline is used to determine its IC50 value.

Step-by-Step Protocol:

  • Preparation of IMVs:

    • Grow mycobacterial cells to mid-log phase and harvest by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer with MgCl2).

    • Resuspend the cells in the same buffer containing DNase I and lysozyme and incubate to form spheroplasts.

    • Lyse the spheroplasts by osmotic shock or mechanical disruption (e.g., French press).

    • Centrifuge at low speed to remove intact cells and debris.

    • Pellet the IMVs by ultracentrifugation and resuspend in a suitable buffer.

  • ATP Synthesis Assay:

    • In a 96-well plate, add IMVs to a reaction buffer containing ADP, potassium phosphate, and a respiratory substrate (e.g., succinate).

    • Add varying concentrations of bedaquiline HCl (dissolved in DMSO) to the wells.

    • Incubate the plate to allow for ATP synthesis.

    • Add a luciferase/luciferin reagent to each well to detect the amount of ATP produced.

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each bedaquiline concentration and determine the IC50 value by non-linear regression analysis.

3.1.2. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics between an analyte (bedaquiline) and a ligand (immobilized ATP synthase subunit).

Principle: The purified ATP synthase subunit (e.g., c-ring) is immobilized on a sensor chip. A solution containing bedaquiline is flowed over the chip surface. The binding of bedaquiline to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of surface plasmon waves. This change is proportional to the mass of bound analyte. By measuring the association and dissociation rates, the equilibrium dissociation constant (Kd) can be calculated.

Step-by-Step Protocol:

  • Immobilization of the Ligand:

    • Purify the target protein (e.g., mycobacterial c-ring).

    • Activate the surface of an SPR sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified protein over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of bedaquiline HCl in a suitable running buffer.

    • Inject the bedaquiline solutions over the sensor surface at a constant flow rate, followed by an injection of running buffer to monitor dissociation.

    • Record the sensorgrams (response units vs. time) for each concentration.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Workflow for Characterizing Bedaquiline Binding Affinity

The following diagram outlines a typical workflow for the comprehensive characterization of the binding affinity of bedaquiline and its analogs.

Binding_Affinity_Workflow cluster_prep Preparation cluster_assays Binding & Activity Assays cluster_analysis Data Analysis & Interpretation PurifyProtein Purify ATP Synthase or Subunits SPR Surface Plasmon Resonance (SPR) PurifyProtein->SPR ITC Isothermal Titration Calorimetry (ITC) PurifyProtein->ITC PrepIMV Prepare Inverted Membrane Vesicles (IMVs) ATPSynthesisAssay ATP Synthesis Inhibition Assay PrepIMV->ATPSynthesisAssay Kinetics Determine ka, kd, Kd SPR->Kinetics Thermo Determine ΔH, ΔS, Kd ITC->Thermo Potency Determine IC50 ATPSynthesisAssay->Potency SAR Structure-Activity Relationship (SAR) Kinetics->SAR Thermo->SAR Potency->SAR

Caption: A workflow for determining the binding affinity and inhibitory potency of bedaquiline, from target preparation to data analysis and SAR studies.

Structural Insights and Resistance Mechanisms

The high-resolution structures of the bedaquiline-bound ATP synthase have not only elucidated the mechanism of action but also provided a framework for understanding the molecular basis of drug resistance.[6][7] Resistance to bedaquiline can arise from mutations in the atpE gene, which encodes the c-subunit.[16][21][22] These mutations typically occur at the drug-binding site and are thought to reduce the binding affinity of bedaquiline, thereby diminishing its inhibitory effect.[6][22]

Computational modeling and molecular dynamics simulations have been employed to predict the impact of these mutations on bedaquiline binding affinity, providing valuable tools for surveillance and the design of next-generation inhibitors that can overcome resistance.[6][23]

Conclusion and Future Directions

The discovery of bedaquiline and the elucidation of its binding affinity for mycobacterial ATP synthase represent a landmark achievement in the fight against tuberculosis. The high-affinity interaction, driven by a complex binding interface involving multiple subunits, underscores the drug's potency and specificity. The detailed structural and functional understanding of this interaction provides a solid foundation for the rational design of novel diarylquinoline analogs with improved efficacy, better safety profiles, and the ability to overcome existing resistance mechanisms.[2][3][13][24][25] Future research will likely focus on leveraging this knowledge to develop new ATP synthase inhibitors that can be incorporated into shorter, safer, and more effective treatment regimens for all forms of tuberculosis.

References

  • Sarathy, J. P., Gruber, G., & Dick, T. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Antibiotics, 8(4), 261. [Link]

  • Sarathy, J. P., Gruber, G., & Dick, T. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Sci-Hub. [Link]

  • Guo, H., Courbon, G. M., Bueler, S. A., Mai, J., Liu, J., & Rubinstein, J. L. (2021). Structure of mycobacterial ATP synthase bound to the tuberculosis drug bedaquiline. Nature, 589(7840), 143–147. [Link]

  • Bedaquiline. Working Group for New TB Drugs. [Link]

  • Guo, H., Courbon, G. M., & Rubinstein, J. L. (2020). Structure of mycobacterial ATP synthase with the TB drug bedaquiline. bioRxiv. [Link]

  • Palme, P. R., & Rubinstein, J. L. (2022). Binding properties of the anti-TB drugs bedaquiline and TBAJ-876 to a mycobacterial F-ATP synthase. Computational and Structural Biotechnology Journal, 20, 5138–5146. [Link]

  • Karmakar, M., Rodrigues, C. H. M., Holt, K. E., Dunstan, S. J., Denholm, J., & Ascher, D. B. (2019). Empirical ways to identify novel Bedaquiline resistance mutations in AtpE. PLOS ONE, 14(5), e0217169. [Link]

  • Nath, S. (2018). Interpretation of the mechanism of action of antituberculosis drug bedaquiline based on a novel two-ion theory of energy coupling in ATP synthesis. Biophysical Chemistry, 240, 36–44. [Link]

  • What is the mechanism of Bedaquiline Fumarate?. Patsnap Synapse. (2024, July 17). [Link]

  • Courbon, G. M., Palme, P. R., Mann, L., Richter, A., Imming, P., & Rubinstein, J. L. (2023). Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines. The EMBO Journal, 42(15), e113687. [Link]

  • Singh, S., Kumar, P., Kumar, D., & Singh, V. (2020). Mutation in atpE and Rv0678 Genes Associated with Bedaquline Resistance among Drug-resistant Tuberculosis Patients. International Journal of Mycobacteriology, 9(3), 212–215. [Link]

  • Courbon, G. M., Palme, P. R., Mann, L., Richter, A., Imming, P., & Rubinstein, J. L. (2023). Structural basis for inhibition of mycobacterial ATP synthase by squaramides and second generation diarylquinolines. Early Evidence Base. [Link]

  • Preiss, L., Koul, A., Lange, A., & Meier, T. (2015). Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline. Science Advances, 1(4), e1500106. [Link]

  • Guo, H., Courbon, G. M., & Rubinstein, J. L. (2020). Cryo-EM structure of bedaquiline-saturated Mycobacterium smegmatis ATP synthase FO region. RCSB PDB. [Link]

  • Guillemont, J., Meyer, C., Poncelet, A., Bourdrez, X., & Andries, K. (2011). Diarylquinolines, synthesis pathways and quantitative structure-activity relationship studies leading to the discovery of TMC207. Future Medicinal Chemistry, 3(11), 1345–1360. [Link]

  • Zhang, Y., Lai, Y., Zhou, S., et al. (2024). Cryo-EM structure of Mycobacterium tuberculosis ATP synthase Fo in complex with bedaquiline(BDQ). Protein Data Bank Japan. [Link]

  • Alam, A., et al. (2026). Bedaquiline inhibits the ATP synthase leak channel and prevents glutamate-induced neuronal death. bioRxiv. [Link]

  • Zhang, Y., Lai, Y., Liu, F., Rao, Z., & Gong, H. (2024). Cryo-EM structure of Mycobacterium tuberculosis ATP synthase Fo in complex with bedaquiline(BDQ). RCSB PDB. [Link]

  • Zhang, Y., Lai, Y., Zhou, S., et al. (2024). Structure of the human ATP synthase bound to bedaquiline. Yorodumi. [Link]

  • Meier, T., et al. (2020). Bedaquiline inhibits the yeast and human mitochondrial ATP synthases. PMC. [Link]

  • Gaining deeper insights into the surface binding of bedaquiline analogues with the ATP synthase subunit C of Mycobacterium tuberculosis using molecular docking, molecular dynamics simulation and 3D-QSAR techniques. New Journal of Chemistry. [Link]

  • Zhang, S., et al. (2023). Bedquiline Resistance Mutations: Correlations with Drug Exposures and Impact on the Proteome in M. tuberculosis. ASM Journals. [Link]

  • Courbon, G. M., et al. (2023). Structural basis for inhibition of mycobacterial ATP synthase by squaramides and second generation diarylquinolines. bioRxiv. [Link]

  • Mokry, M., et al. (2023). High Prevalence of atpE Mutations in Bedaquiline- Resistant Mycobacterium tuberculosis Isolates, Russia. Semantic Scholar. [Link]

  • Discovery of a novel mycobacterial F-ATP synthase inhibitor and its potency in combination with diarylquinolines. DR-NTU. [Link]

  • Bedaquiline Resistance: Its Emergence, Mechanism, and Prevention. Oxford Academic. (2018, May 15). [Link]

  • Courbon, G. M., et al. (2023). Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines. PubMed. [Link]

  • TBAJ-876 Retains Bedaquiline's Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase. PMC. (2019, October). [Link]

  • Bedaquiline Targets the ε Subunit of Mycobacterial F-ATP Synthase. PMC. (2016, October 21). [Link]

  • Preiss, L., Koul, A., Lange, A., & Meier, T. (2015). Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline. PMC. [Link]

  • Do Mutations in Mycobacterial ATP Synthase Undermine Bedaquiline Binding? Insights from Multiscale Molecular Simulations. ChemRxiv. (2026, February 4). [Link]

  • ATP Synthase, an Emerging Target in TB Drug Discovery: Review of SAR and Clinical Pharmacology of Diarylquinoline Inhibitors. Bentham Science Publishers. (2021, August 1). [Link]

  • Inhibition of human ATP synthase by BDQ and TBAJ-587. ResearchGate. [Link]

  • Palme, P. R., & Rubinstein, J. L. (2022). Binding properties of the anti-TB drugs bedaquiline and TBAJ-876 to a mycobacterial F-ATP synthase. PubMed. [Link]

  • Sarathy, J. P., Gruber, G., & Dick, T. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. MDPI. [Link]

  • A simple assay for inhibitors of mycobacterial oxidative phosphorylation. ResearchGate. [Link]

  • Preiss, L., Koul, A., Lange, A., & Meier, T. (2015). Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline. ResearchGate. [Link]

  • A simple assay for inhibitors of mycobacterial oxidative phosphorylation. bioRxiv. (2023, August 9). [Link]

  • Gaining deeper insights into the surface binding of bedaquiline analogues with the ATP synthase subunit C of: Mycobacterium tuberculosis using molecular docking, molecular dynamics simulation and 3D-QSAR techniques. ResearchGate. [Link]

Sources

Exploratory

Bedaquiline HCl: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Bedaquiline, marketed under the brand name Sirturo, represents a significant b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Bedaquiline, marketed under the brand name Sirturo, represents a significant breakthrough in the fight against tuberculosis (TB), particularly multidrug-resistant TB (MDR-TB).[1] As the first member of a novel class of drugs known as diarylquinolines, its unique mechanism of action has made it a cornerstone of treatment for patients with limited therapeutic options.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) profile of bedaquiline hydrochloride (HCl), offering insights for researchers, scientists, and drug development professionals involved in the ongoing battle against this devastating disease.

Mechanism of Action: A Novel Approach to Energy Depletion

Bedaquiline's potent bactericidal activity stems from its specific inhibition of the proton pump of mycobacterial ATP (adenosine 5'-triphosphate) synthase.[1][2] This enzyme is crucial for generating the energy currency of the cell, and its disruption leads to a rapid depletion of ATP, ultimately resulting in cell death.[4][5] This mechanism is distinct from all other anti-TB drugs, which is why there is no known cross-resistance with existing treatments.[3]

The binding of bedaquiline to the ATP synthase complex, specifically at the interface of the 'a' and 'c' subunits in the F0 domain, is highly specific and has a high affinity.[4] This interaction effectively stalls the rotation of the c-ring, a critical step in the proton translocation process that drives ATP synthesis.[6] In vitro studies have demonstrated that this binding is not significantly influenced by factors such as excess protons or pH.[4] The onset of mycobacterial cell death is observed a few days after treatment initiation, which is attributed to the time required for complete ATP depletion and subsequent disruption of intracellular pH homeostasis.[1][4]

cluster_membrane Mycobacterial Inner Membrane ATP_synthase ATP Synthase (F0F1) ATP_production ATP Production ATP_synthase->ATP_production Catalyzes Proton_channel Proton Channel (a-c subunit interface) Proton_channel->ATP_synthase Part of Bedaquiline Bedaquiline HCl Bedaquiline->Proton_channel Binds and inhibits Cell_death Mycobacterial Cell Death ATP_production->Cell_death Depletion leads to

Caption: Mechanism of action of Bedaquiline HCl.

Pharmacokinetics: The Journey of Bedaquiline in the Body

The pharmacokinetic profile of bedaquiline is characterized by slow absorption, extensive distribution, and a remarkably long terminal half-life.[7][8] Understanding these properties is crucial for optimizing dosing strategies and minimizing potential adverse effects.

Absorption

Following oral administration, bedaquiline is well absorbed, with median time to maximum plasma concentration (Tmax) typically observed between 5 to 6 hours.[7][8] A critical factor influencing its absorption is the presence of food. Co-administration with a meal can increase the bioavailability of bedaquiline by approximately two-fold, a crucial consideration for ensuring therapeutic drug levels.[7][9]

Distribution

Bedaquiline exhibits extensive tissue distribution, with an apparent volume of distribution of the central compartment estimated at 164 liters.[7] It is highly bound to plasma proteins, exceeding 99.9%.[8] This extensive distribution contributes to its long half-life as the drug slowly releases from tissue compartments.

Metabolism

Bedaquiline is primarily metabolized in the liver by the cytochrome P450 (CYP) 3A4 isoenzyme.[8][9] The major metabolite is N-monodesmethyl-bedaquiline (M2), which is approximately three to six times less active than the parent compound.[8]

Excretion

The primary route of elimination for bedaquiline is through the feces.[8] The terminal elimination half-life of bedaquiline is exceptionally long, estimated to be around 5.5 months.[7] This prolonged half-life is a key feature of the drug's pharmacokinetic profile.

Table 1: Key Pharmacokinetic Parameters of Bedaquiline

ParameterValueReference(s)
Time to Maximum Concentration (Tmax) 5 - 6 hours[7],[8]
Bioavailability Increased ~2-fold with food[7],[9]
Protein Binding > 99.9%[8]
Volume of Distribution (Central) 164 L[7]
Metabolism Primarily via CYP3A4[8],[9]
Major Metabolite N-monodesmethyl-bedaquiline (M2)[8]
Route of Elimination Fecal[8]
Terminal Half-life ~5.5 months[7]

Pharmacodynamics: Linking Exposure to Efficacy

The pharmacodynamic activity of bedaquiline is primarily driven by its concentration-dependent bactericidal effect.[10] Clinical studies have consistently demonstrated a clear relationship between bedaquiline exposure and the rate of decline in mycobacterial load in patients with MDR-TB.[2][11]

Preclinical Evidence

In vitro studies have established the potent activity of bedaquiline against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[4] Its unique mechanism of targeting ATP synthase makes it effective against both replicating and dormant bacilli.[4]

Clinical Efficacy

Phase II and Phase III clinical trials have provided robust evidence for the efficacy of bedaquiline in treating MDR-TB.[12][13][14] The addition of bedaquiline to a background regimen has been shown to significantly reduce the time to sputum culture conversion and improve treatment success rates compared to placebo.[14][15] For instance, in a pivotal Phase IIb trial, the median time to culture conversion was reduced from 125 days in the placebo group to 83 days in the bedaquiline group.[15]

Exposure-Response Relationship

Pharmacometric modeling has been instrumental in elucidating the exposure-response relationship of bedaquiline.[2][11][16] These models have confirmed that higher bedaquiline concentrations are associated with a faster decline in bacterial load.[10][16] This understanding is critical for optimizing dosing regimens to maximize efficacy while managing potential toxicities. The models also suggest that factors such as the degree of drug resistance can influence the treatment response, with patients having pre-extensively drug-resistant (pre-XDR) or extensively drug-resistant (XDR) TB exhibiting a slower bacterial clearance.[16]

Drug-Drug Interactions: A Key Clinical Consideration

Given that bedaquiline is a substrate of CYP3A4, there is a significant potential for drug-drug interactions.[8][17]

  • CYP3A4 Inducers: Co-administration with strong CYP3A4 inducers, such as rifampin, can significantly decrease bedaquiline exposure, potentially leading to reduced efficacy.[17] Therefore, the concomitant use of strong CYP3A4 inducers should be avoided.

  • CYP3A4 Inhibitors: Conversely, co-administration with strong CYP3A4 inhibitors, such as ketoconazole, can increase bedaquiline exposure, which may heighten the risk of adverse reactions.[18] Caution is advised when using bedaquiline with strong CYP3A4 inhibitors for more than 14 consecutive days.[17]

Mechanisms of Resistance

The emergence of resistance to bedaquiline is a concern, and understanding the underlying mechanisms is crucial for preserving its efficacy. Resistance has been primarily associated with mutations in two genes:

  • atpE : This gene encodes a subunit of the ATP synthase, the direct target of bedaquiline. Mutations in atpE can alter the drug-binding site, leading to high-level resistance.

  • Rv0678 : This gene encodes a transcriptional repressor of the MmpS5-MmpL5 efflux pump. Mutations in Rv0678 can lead to the upregulation of this efflux pump, resulting in low-level resistance to bedaquiline and cross-resistance to clofazimine.

Safety Profile: A Focus on Cardiac Safety

While generally well-tolerated, bedaquiline has a notable safety concern related to its potential to prolong the QT interval on an electrocardiogram (ECG).[19][20] QT prolongation is a risk factor for a potentially fatal arrhythmia called Torsades de Pointes.[19]

QT Prolongation and Monitoring

The US Food and Drug Administration (FDA) has issued a boxed warning regarding the risk of QT prolongation with bedaquiline.[19] Therefore, careful monitoring of the QT interval is essential throughout treatment.

Experimental Protocol: QT Interval Monitoring

  • Baseline Assessment: Obtain a baseline ECG before initiating bedaquiline therapy.[21] Also, assess and correct any electrolyte abnormalities (potassium, calcium, and magnesium).[17]

  • Scheduled Monitoring: Perform follow-up ECGs at a minimum of 2, 12, and 24 weeks after starting treatment.[15][19]

  • Increased Frequency: More frequent monitoring (e.g., weekly) is recommended for patients with other risk factors for QT prolongation, such as co-administration of other QT-prolonging drugs (e.g., fluoroquinolones, clofazimine), a history of Torsades de Pointes, or congenital long QT syndrome.[1][21]

  • Actionable Thresholds:

    • If the corrected QT interval (QTc) exceeds 500 ms, bedaquiline and any other QT-prolonging drugs should be discontinued.[21][22]

    • An increase in QTc of more than 60 ms from baseline should also trigger a re-evaluation of the treatment regimen and more frequent monitoring.[21]

Start Initiate Bedaquiline Therapy Baseline_ECG Obtain Baseline ECG & Electrolytes Start->Baseline_ECG Monitor_ECG Monitor ECG at Weeks 2, 12, 24 Baseline_ECG->Monitor_ECG Risk_Factors Assess for other QT Prolongation Risk Factors Monitor_ECG->Risk_Factors Decision_Increase_Monitoring Increase Monitoring Frequency (e.g., weekly) Risk_Factors->Decision_Increase_Monitoring Yes Check_QTc Is QTc > 500ms or ΔQTc > 60ms? Risk_Factors->Check_QTc Decision_Continue Continue Treatment with Routine Monitoring Decision_Increase_Monitoring->Check_QTc Check_QTc->Decision_Continue No Stop_Bedaquiline Discontinue Bedaquiline & other QT-prolonging drugs Check_QTc->Stop_Bedaquiline Yes

Caption: Workflow for QT interval monitoring during bedaquiline therapy.

Other Adverse Events

Other commonly reported adverse events associated with bedaquiline include nausea, arthralgia (joint pain), and headache.[23] An increase in liver transaminases has also been observed, necessitating regular monitoring of liver function.[15][17]

Conclusion

Bedaquiline HCl has revolutionized the treatment of MDR-TB, offering hope to patients with otherwise limited options. Its unique mechanism of action, potent bactericidal activity, and well-characterized pharmacokinetic profile make it a valuable tool in the global effort to combat tuberculosis. However, its use requires a thorough understanding of its potential for drug-drug interactions and the critical need for cardiac safety monitoring. Continued research and pharmacovigilance are essential to optimize its use and preserve its efficacy for years to come.

References

  • Bedaquiline - Wikipedia. (n.d.). Retrieved March 23, 2026, from [Link]

  • Svensson, E. M., et al. (2014). Population Pharmacokinetics of Bedaquiline (TMC207), a Novel Antituberculosis Drug. Antimicrobial Agents and Chemotherapy, 58(11), 6439-6448.
  • Barry, P. M., et al. (2020). Bedaquiline for multidrug-resistant tuberculosis and QTc prolongation in California. The International Journal of Tuberculosis and Lung Disease, 24(1), 75-81.
  • Tanneau, L., et al. (2020). Understanding the drug exposure-response relationship of bedaquiline to predict efficacy for novel dosing regimens in the treatment of multidrug-resistant tuberculosis. British Journal of Clinical Pharmacology, 86(5), 913-922.
  • Guo, H., et al. (2020). Bedaquiline inhibits the yeast and human mitochondrial ATP synthases.
  • Ahmad, S., et al. (2021).
  • Acha, J., et al. (2018). Bedaquiline for the Treatment of Multidrug-resistant Tuberculosis in the United States. Clinical Infectious Diseases, 67(10), 1560-1566.
  • Svensson, E. M., et al. (2017). Modelling of mycobacterial load reveals bedaquiline's exposure-response relationship in patients with drug-resistant TB. Journal of Antimicrobial Chemotherapy, 72(12), 3398-3405.
  • Tanneau, L., et al. (2020). Understanding the drug exposure-response relationship of bedaquiline to predict efficacy for novel dosing regimens in the treatment of multidrug-resistant tuberculosis. British Journal of Clinical Pharmacology, 86(5), 913-922.
  • Zheng, X., et al. (2023). Population pharmacokinetics and model-based dosing evaluation of bedaquiline in multidrug-resistant tuberculosis patients. Frontiers in Pharmacology, 14, 1120035.
  • Al-Shaer, M. H., et al. (2021). Pharmacokinetics of bedaquiline, delamanid and clofazimine in patients with multidrug-resistant tuberculosis. Journal of Antimicrobial Chemotherapy, 76(4), 1019-1024.
  • Zumla, A., et al. (2013). A Review of the Evidence for Using Bedaquiline (TMC207) to Treat Multi-Drug Resistant Tuberculosis. PLoS ONE, 8(8), e70734.
  • Kunz, K. (2020, May 29). FDA Approves Pediatric Formulation of Bedaquiline for Multidrug-Resistant TB. Contagion Live.
  • van Heeswijk, R. P., et al. (2014). Bedaquiline: a review of human pharmacokinetics and drug-drug interactions. Journal of Antimicrobial Chemotherapy, 69(8), 2020-2029.
  • Singh, A., & Singh, S. (2023). Advances of new drugs bedaquiline and delamanid in the treatment of multi-drug resistant tuberculosis in children.
  • Conradie, F., et al. (2021). QT Interval Prolongation in People Treated With Bedaquiline for Drug-Resistant Tuberculosis Under Programmatic Conditions: A Retrospective Cohort Study. Clinical Infectious Diseases, 73(3), e748-e755.
  • Tanneau, L., et al. (2019). Understanding the drug exposure-response relationship of bedaquiline to predict efficacy for novel dosing regimens in the treatment of multidrug-resistant tuberculosis. DiVA portal.
  • Medicine Guideline: Bedaquiline fumurate for resistant pulmonary tuberculosis. (2024, June 2). South Eastern Sydney Local Health District.
  • Garcia-Prats, A. J., et al. (2021). Pharmacokinetics and Safety of Bedaquiline in Human Immunodeficiency Virus (HIV)-Positive and Negative Older Children and Adolescents With Rifampicin-Resistant Tuberculosis. Clinical Infectious Diseases, 73(9), e3247-e3255.
  • Singh, A. K., et al. (2024). Bedaquiline-related QTc Prolongation in Multidrug Resistant Tuberculosis Patients: A Prospective Study. The Journal of the Association of Physicians of India, 72(2), 11-12.
  • Bedaquiline. (n.d.). TB Alliance. Retrieved March 23, 2026, from [Link]

  • Guide for QTc monitoring and management of drug-resistant TB patients with QT-prolonging agents. (2018, December 5). Challenge TB.
  • Bedaquiline. (2019, January 2). Johns Hopkins ABX Guide.
  • Bedaquiline – The first ATP synthase inhibitor against multi drug resistant tuberculosis. (2013, December 30). Journal of Clinical and Diagnostic Research.
  • Bio-protocol. (2026, January 6).
  • ATP Synthesis Inhibitors. (n.d.). Working Group for New TB Drugs. Retrieved March 23, 2026, from [Link]

  • Bedaquiline (Bdq). (n.d.). MSF Medical Guidelines. Retrieved March 23, 2026, from [Link]

  • “How-to” guide on the use of bedaquiline for MDR-TB treatment. (2013).
  • Le, M.-H., et al. (2020). Bedaquiline Inhibits the ATP Synthase in Mycobacterium abscessus and Is Effective in Infected Zebrafish. Antimicrobial Agents and Chemotherapy, 64(4), e02029-19.

Sources

Foundational

The Genetic Architecture of Bedaquiline Resistance in MDR-TB: A Technical Guide for Drug Development and Diagnostics

Executive Summary Bedaquiline (BDQ), a first-in-class diarylquinoline, revolutionized the treatment of multidrug-resistant tuberculosis (MDR-TB) by selectively inhibiting mycobacterial ATP synthase. However, the rapid em...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bedaquiline (BDQ), a first-in-class diarylquinoline, revolutionized the treatment of multidrug-resistant tuberculosis (MDR-TB) by selectively inhibiting mycobacterial ATP synthase. However, the rapid emergence of BDQ resistance threatens the efficacy of modern all-oral regimens (e.g., BPaL). This whitepaper synthesizes the genetic basis of BDQ resistance, detailing target-based (atpE) and efflux-mediated (Rv0678, pepQ, Rv1979c) mechanisms. By bridging genotypic variant data with phenotypic drug susceptibility testing (DST) protocols, this guide provides researchers and drug developers with a self-validating framework for detecting, understanding, and circumventing BDQ resistance.

Molecular Mechanisms of Bedaquiline Resistance

The genetic basis of BDQ resistance in Mycobacterium tuberculosis is primarily bipartite, divided into target-alteration mechanisms and non-target (efflux) mechanisms. Understanding the causality behind these mutations is critical for interpreting whole-genome sequencing (WGS) data and predicting clinical outcomes.

Target-Based Resistance: The atpE Gene

Bedaquiline exerts its bactericidal effect by binding to the oligomeric Subunit C of the mycobacterial ATP synthase, encoded by the atpE gene. This binding halts the rotor function of the ATP synthase, leading to catastrophic ATP depletion[1].

  • Mechanism of Resistance: Missense mutations in atpE (most notably D28N, A63V, A63P, and I66M) alter the three-dimensional conformation of the BDQ-binding pocket. Because the drug can no longer effectively dock, the ATP synthase continues to function[2].

  • Clinical Impact: atpE mutations confer high-level resistance, driving Minimum Inhibitory Concentration (MIC) increases of 10- to 133-fold[1]. However, these mutations are relatively rare in clinical isolates, likely due to a high biological fitness cost associated with altering a core metabolic enzyme[3].

Efflux-Mediated Resistance: The Rv0678 (mmpR5) Gene

The most clinically prevalent mechanism of BDQ resistance involves the Rv0678 gene, which encodes a transcriptional repressor for the mmpS5-mmpL5 operon[3].

  • Mechanism of Resistance: Rv0678 mutations are typically loss-of-function variants (frameshifts, insertions, deletions, and non-synonymous SNPs scattered across the entire gene). The loss of the Rv0678 repressor protein derepresses the mmpS5-mmpL5 operon, leading to the massive upregulation of the MmpS5-MmpL5 transmembrane efflux pump[4]. This pump actively extrudes BDQ from the mycobacterial cytoplasm[5].

  • Clinical Impact: Unlike atpE, Rv0678 mutations carry a negligible fitness cost, allowing resistant strains to propagate easily[3]. They confer low-to-moderate level resistance (2- to 8-fold MIC increase)[4]. Crucially, the MmpS5-MmpL5 pump also extrudes clofazimine (CFZ), meaning prior exposure to CFZ can select for Rv0678 mutations, rendering the strain cross-resistant to BDQ even in BDQ-naïve patients[2].

Emerging Non-Target Loci: pepQ and Rv1979c

Recent WGS analyses have identified supplementary loci implicated in BDQ and CFZ cross-resistance:

  • pepQ (Rv2535c): Encodes a putative Xaa-Pro aminopeptidase. Mutations here are associated with low-level BDQ resistance (up to 4-fold MIC increase) and reduced in vivo drug efficacy[1].

  • Rv1979c: Encodes a putative permease. Variants in this gene have been identified in highly resistant pre-XDR and XDR isolates, though the exact efflux or sequestration causality remains under active investigation[5].

Quantitative Summary of Resistance Loci
Gene LocusProtein FunctionCommon Mutation TypesImpact on BDQ MICCross-Resistance Profile
atpE ATP synthase subunit C (Target)Missense (e.g., D28N, A63V)High (10 to 133-fold)None
Rv0678 Repressor of MmpS5-MmpL5Frameshifts, Indels, SNPsLow/Moderate (2 to 8-fold)Clofazimine (CFZ)
pepQ Putative aminopeptidaseMissense, FrameshiftsLow (up to 4-fold)Clofazimine (CFZ)
Rv1979c Putative permeaseMissenseLowClofazimine (CFZ)

Mechanistic Pathway Visualization

The following diagram maps the divergent pathways of BDQ susceptibility versus the two primary genetic resistance mechanisms.

G cluster_susceptible Susceptible Pathway cluster_resistance Resistance Mechanisms BDQ Bedaquiline (BDQ) ATP_Synthase ATP Synthase (atpE) BDQ->ATP_Synthase Inhibits atpE_mut atpE Mutation (Target Alteration) BDQ->atpE_mut Fails to Bind ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Death Mycobacterial Death ATP_Depletion->Death Survival Mycobacterial Survival (Elevated MIC) atpE_mut->Survival Rv0678_mut Rv0678 Mutation (Repressor Loss) MmpL5 MmpS5-MmpL5 Efflux Pump Upregulation Rv0678_mut->MmpL5 Derepresses MmpL5->BDQ Effluxes Drug MmpL5->Survival

Fig 1: Mechanism of Bedaquiline action vs. atpE target alteration and Rv0678 efflux derepression.

Validated Experimental Protocols for BDQ Resistance Detection

To ensure scientific integrity, resistance must be validated through paired genotypic and phenotypic workflows. Bedaquiline's highly lipophilic nature requires specific methodological handling to prevent artificial MIC inflation caused by drug sequestration in solid agar or plasticware[6].

Protocol 1: Phenotypic DST via 7H9 Broth Microdilution (BMD)

Causality: BMD is the gold standard for BDQ phenotypic testing. Unlike solid 7H10/7H11 agar, 7H9 broth minimizes the lipophilic binding of BDQ to media components, providing a highly reproducible assessment of intrinsic susceptibility[6]. The WHO-endorsed critical concentration (breakpoint) for BMD is 0.12 µg/mL[7].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the M. tuberculosis clinical isolate in Middlebrook 7H9 broth (supplemented with 10% OADC) until it reaches the logarithmic growth phase (OD600 of 0.8–1.0).

  • Plate Setup: Utilize 96-well polystyrene microtiter plates. Prepare a 2-fold serial dilution of bedaquiline in 7H9 broth, covering a concentration range of 0.008 µg/mL to 1.0 µg/mL.

  • Inoculation: Standardize the bacterial suspension to a MacFarland 1.0 equivalent, dilute, and add to each well to achieve a final concentration of approximately 5×105 CFU/mL.

  • Incubation: Seal the plates with breathable membranes and incubate at 37°C for 14 days.

  • REMA Readout: Add 30 µL of 0.025% resazurin to each well. Incubate for an additional 24–48 hours. A colorimetric shift from blue (oxidized) to pink (reduced) indicates viable bacterial metabolism. The MIC is defined as the lowest BDQ concentration that prevents the color change.

Protocol 2: Genotypic DST via Whole Genome Sequencing (WGS)

Causality: Because Rv0678 resistance is driven by highly diverse, non-localized mutations (frameshifts, insertions, deletions) scattered across the entire 498-bp gene, targeted line-probe assays (LPAs) or standard PCR are diagnostically insufficient. WGS is mandatory to capture the full spectrum of Resistance-Associated Variants (RAVs)[4].

Step-by-Step Methodology:

  • DNA Extraction: Thermally inactivate mycobacterial cultures (80°C for 20 minutes). Perform mechanical lysis via bead-beating, followed by column-based DNA purification to extract high-molecular-weight genomic DNA.

  • Library Preparation: Fragment the DNA and ligate multiplexing adapters (e.g., using Illumina DNA Prep kits) to generate sequencing libraries.

  • Sequencing: Sequence the libraries on a next-generation platform (e.g., Illumina MiSeq) to achieve a minimum of 50x depth of coverage across the M. tuberculosis genome.

  • Bioinformatics Pipeline:

    • Align raw FASTQ reads to the M. tuberculosis H37Rv reference genome (NC_000962.3).

    • Execute variant calling using tools like GATK or Pilon.

    • Filter for high-confidence SNPs and indels specifically within the atpE, Rv0678, pepQ, and Rv1979c loci.

    • Cross-reference detected variants against WHO cataloged RAVs to predict the resistance phenotype[5].

Diagnostic Workflow Integration

Workflow Sample MDR-TB Clinical Isolate Pheno Phenotypic DST (7H9 Broth Microdilution) Sample->Pheno Geno Genotypic DST (Whole Genome Sequencing) Sample->Geno MIC Determine MIC (Breakpoint: 0.12 µg/mL) Pheno->MIC Variant Variant Calling (atpE, Rv0678, pepQ, Rv1979c) Geno->Variant Resistant BDQ Resistant Profile MIC->Resistant MIC > 0.12 µg/mL Susceptible BDQ Susceptible Profile MIC->Susceptible MIC ≤ 0.12 µg/mL Variant->Resistant RAV Detected Variant->Susceptible Wild-Type

Fig 2: Integrated phenotypic and genotypic diagnostic workflow for BDQ resistance profiling.

Clinical Implications & Drug Development Perspectives

The genetic landscape of BDQ resistance forces a paradigm shift in how novel anti-tubercular regimens are designed. Because Rv0678 mutations confer cross-resistance to clofazimine, sequential or concomitant use of BDQ and CFZ without rigorous DST risks amplifying resistance, effectively neutralizing two cornerstone drugs of the MDR-TB arsenal[2].

For drug development professionals, the high frequency of Rv0678 mutations dictates that next-generation ATP synthase inhibitors (e.g., TBAJ-587, TBAJ-876) must be engineered not only to overcome atpE target mutations but also to evade recognition and extrusion by the MmpS5-MmpL5 efflux system. Furthermore, the integration of WGS into routine clinical trials is no longer optional; it is a fundamental requirement to monitor the background mutational frequency of Rv0678 and pepQ in patient populations prior to regimen assignment[8].

References

  • Bedaquiline Resistance: Its Emergence, Mechanism, and Prevention. Oxford Academic.[Link]

  • Genetic variants and their association with phenotypic resistance to bedaquiline in Mycobacterium tuberculosis: a systematic review and individual isolate data analysis. PMC.[Link]

  • Molecular mechanisms of resistance and treatment efficacy of clofazimine and bedaquiline against Mycobacterium tuberculosis. Frontiers.[Link]

  • Whole Genome Sequencing Identifies Novel Mutations Associated With Bedaquiline Resistance in Mycobacterium tuberculosis. Frontiers.[Link]

  • Bedquiline Resistance Mutations: Correlations with Drug Exposures and Impact on the Proteome in M. tuberculosis. PMC.[Link]

  • A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing. PMC.[Link]

  • Validation of Bedaquiline Phenotypic Drug Susceptibility Testing Methods and Breakpoints: a Multilaboratory, Multicountry Study. ASM Journals.[Link]

  • Collated data of mutation frequencies and associated genetic variants of bedaquiline, clofazimine and linezolid resistance in Mycobacterium tuberculosis. PMC.[Link]

Sources

Exploratory

Bedaquiline HCl: Molecular Weight Dynamics, Structural Elucidation, and Mechanistic Profiling

A Technical Whitepaper for Drug Development Professionals Executive Summary Bedaquiline (BDQ) represents a paradigm shift in the treatment of multidrug-resistant tuberculosis (MDR-TB). As the first-in-class diarylquinoli...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

Bedaquiline (BDQ) represents a paradigm shift in the treatment of multidrug-resistant tuberculosis (MDR-TB). As the first-in-class diarylquinoline, its unique structural topology—harboring two adjacent chiral centers (1R, 2S)—presents both unprecedented bactericidal efficacy and complex analytical challenges. While the fumarate salt is the clinically approved formulation, the hydrochloride (HCl) salt and the free base are extensively utilized in preclinical pharmacokinetics, structural biology, and assay development. As a Senior Application Scientist, I approach the structural characterization of bedaquiline not merely as a routine analytical checklist, but as a self-validating system of structural and functional elucidation.

Physicochemical Properties & Molecular Weight Analysis

To ensure stoichiometric precision during formulation and in vitro assay preparation, rigorous characterization of bedaquiline’s molecular weight across its salt forms is required. The protonation state of the tertiary amine side chain dictates its solubility, membrane permeability, and chromatographic behavior.

Table 1: Quantitative Physicochemical Data of Bedaquiline Forms

PropertyBedaquiline Free BaseBedaquiline HCl SaltBedaquiline Fumarate
Chemical Formula C₃₂H₃₁BrN₂O₂C₃₂H₃₂BrClN₂O₂C₃₂H₃₁BrN₂O₂·C₄H₄O₄
Molecular Weight 555.51 g/mol 591.97 g/mol 671.58 g/mol
CAS Number 843663-66-1Unknown (HCl)845533-86-0
Key Structural Features Two chiral centers (1R, 2S)Protonated tertiary amineEquimolar fumaric acid salt

Data supported by MedKoo (1)[1], Purdue University (2)[2], and BLD Pharm (3)[3].

Structural Biology & Mechanism of Action

Bedaquiline exerts its bactericidal activity by selectively inhibiting the mycobacterial F₁Fₒ-ATP synthase, an enzyme critical for cellular energy generation. The mechanism of action is bipartite, targeting two distinct subunits of the enzyme complex:

  • Direct Mechanism 1 (Rotor Stalling at the c-ring): Cryo-EM and X-ray crystallographic data reveal that BDQ binds to the membrane-embedded c-ring. It specifically targets the leading, lagging, and c-only sites at the interface of subunit a and the c-ring, completely covering the ion-binding sites and preventing the rotor from acting as a proton shuttle (4)[4], (5)[5].

  • Direct Mechanism 2 (Uncoupling via the ε-subunit): Beyond the c-ring, BDQ interacts with the ε-subunit near its unique N-terminal tryptophan 16 (Trp16) residue. This interaction disrupts the ε-subunit's ability to mechanically couple c-ring rotation to ATP synthesis within the catalytic α₃β₃-headpiece (6)[6].

MOA BDQ Bedaquiline (BDQ) c_ring ATP Synthase c-ring (Ion-binding sites) BDQ->c_ring High-affinity binding epsilon ε-subunit (Coupling mechanism) BDQ->epsilon Trp16 interaction stall Rotor Stalling & Proton Shuttle Blockade c_ring->stall epsilon->stall atp_deplete ATP Depletion stall->atp_deplete death Mycobacterial Cell Death atp_deplete->death

Bedaquiline-mediated inhibition pathway of mycobacterial F-ATP synthase.

Methodologies for Structural Analysis & Impurity Profiling

The structural complexity of BDQ necessitates orthogonal analytical techniques. I design these protocols to be self-validating: chromatographic separation resolves structural isomers, HRMS provides exact mass for elemental composition, and NMR elucidates the spatial arrangement of functional groups.

Protocol 1: Stability-Indicating LC-HRMS for Degradation Profiling

Causality: Bedaquiline is susceptible to acid hydrolysis, photolytic degradation, and oxidation. To separate the parent drug from its structurally similar degradation products (DPs), a time-gradient reversed-phase method is essential.

  • Sample Preparation: Dissolve BDQ HCl in a diluent of acetonitrile:water (50:50, v/v) to a working concentration of 0.5 mg/mL. Rationale: This organic/aqueous ratio ensures complete solubilization of the lipophilic diarylquinoline core while maintaining compatibility with the initial mobile phase conditions.

  • Chromatographic Separation: Inject 10 μL onto a superficially porous C18 column (e.g., 150 mm × 4.6 mm, 2.7 μm). Use a mobile phase of 0.05% trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (Solvent B). Rationale: Superficially porous particles provide high theoretical plate counts at lower backpressures. TFA acts as a volatile ion-pairing agent, neutralizing residual silanols on the stationary phase to prevent peak tailing of BDQ's tertiary amine (7)[7].

  • Mass Spectrometry (HRMS): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Rationale: The dimethylamino group readily protonates to form an abundant [M+H]⁺ precursor ion, allowing for sub-ppm mass accuracy determination of demethylated or oxidized impurities (8)[8].

Protocol 2: Preparative Isolation and NMR Elucidation
  • Isolation: Scale up the LC method to a preparative HPLC system to isolate unknown peaks. Lyophilize the collected fractions to remove volatile TFA and solvents.

  • NMR Preparation: Reconstitute the purified fraction in deuterated chloroform (CDCl₃) containing Tetramethylsilane (TMS) as an internal standard. Rationale: CDCl₃ provides excellent solubility for the hydrophobic BDQ core and lacks exchangeable protons that could obscure the tertiary alcohol signal (9)[9].

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at 400 MHz or higher. Rationale: ¹H NMR is critical for identifying the loss of methyl groups (demethylation under acidic stress), while ¹³C NMR confirms the integrity of the quinoline and naphthalene ring systems.

Workflow Stress Stress Degradation (Acid, Light, Heat) Prep Sample Prep (0.5 mg/mL) Stress->Prep LC RP-HPLC Separation (C18, Gradient) Prep->LC MS LC-HRMS/MS (Mass ID) LC->MS Peak ID NMR 1H/13C NMR (Stereochemistry) LC->NMR Isolation Elucidation Structure Elucidation MS->Elucidation NMR->Elucidation

Analytical workflow for the structural elucidation of bedaquiline degradation products.

Degradation Kinetics & Stability Characterization

Understanding the degradation pathways of BDQ is vital for shelf-life determination and formulation stability.

  • Acidic Stress: Exposure to 1N HCl predominantly yields demethylation products due to the vulnerability of the tertiary amine side chain (8)[8].

  • Photolytic Stress: UV/Vis exposure can induce cis-trans isomerization if a fumarate counterion is present, and can also degrade the tertiary alcohol moiety (8)[8].

  • Oxidative Stress: The electron-rich methoxyquinoline ring and the tertiary amine are susceptible to N-oxide formation under peroxide exposure, requiring strict control of oxidative environments during synthesis (10)[10].

Conclusion

The characterization of bedaquiline HCl demands a rigorous, multi-faceted analytical approach. By combining high-resolution mass spectrometry, multidimensional NMR, and advanced structural biology techniques like Cryo-EM, drug development professionals can accurately map its degradation kinetics, validate its stereochemical purity, and fully understand its unique mechanism of action against mycobacterial ATP synthase.

References

  • Structure of the mycobacterial ATP synthase Fo rotor ring in complex with the anti-TB drug bedaquiline. NIH PMC.[Link]

  • Structure of mycobacterial ATP synthase with the TB drug bedaquiline. bioRxiv.[Link]

  • Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. NIH PMC.[Link]

  • Bedaquiline Targets the ε Subunit of Mycobacterial F-ATP Synthase. ASM Journals.[Link]

  • 8J0S: Cryo-EM structure of Mycobacterium tuberculosis ATP synthase in complex with bedaquiline(BDQ). RCSB PDB.[Link]

  • Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS. PubMed.[Link]

  • Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug. Oxford Academic.[Link]

  • Separation and Characterization of the Related Substances of Bedaquiline Fumarate Using HPLC and Spectral Methods. Oxford Academic.[Link]

  • DEVELOPING MULTIPRONGED MODELS TO ENHANCE EFFECTIVENESS OF THE MANAGEMENT SYSTEM OF QUALITY CONTROL LABORATORIES. Purdue University.[Link]

Sources

Protocols & Analytical Methods

Method

High-Throughput LC-MS/MS Bioanalytical Method for the Quantification of Bedaquiline HCl in Human Plasma

Executive Summary & Mechanistic Context Bedaquiline (BDQ) is a first-in-class diarylquinoline antimicrobial agent utilized primarily for the treatment of multidrug-resistant tuberculosis (MDR-TB)[1]. Its unique mechanism...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

Bedaquiline (BDQ) is a first-in-class diarylquinoline antimicrobial agent utilized primarily for the treatment of multidrug-resistant tuberculosis (MDR-TB)[1]. Its unique mechanism of action involves the targeted inhibition of the proton pump of mycobacterial ATP synthase, effectively starving the bacterium of energy[2].

To accurately determine the pharmacokinetics (PK) of BDQ and facilitate therapeutic drug monitoring (TDM), a highly sensitive, selective, and robust bioanalytical method is required[3]. This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Bedaquiline in human plasma.

Assay Rationale & Causality:

  • Extraction Method (LLE vs. PPT): While protein precipitation (PPT) is rapid, it leaves endogenous phospholipids in the sample, which are notorious for causing ion suppression in the Electrospray Ionization (ESI) source. This protocol utilizes Liquid-Liquid Extraction (LLE) with methyl tertiary butyl ether (MTBE). MTBE selectively partitions the highly lipophilic BDQ into the organic phase while trapping polar matrix components in the aqueous layer, ensuring a cleaner extract and extending column life[1].

  • Internal Standard Selection: Bedaquiline-d6 (BDQ-d6) is used as a stable isotope-labeled internal standard. Because it shares identical physicochemical properties and retention times with the target analyte, it experiences the exact same matrix effects and extraction losses, acting as a self-validating normalization tool to ensure quantitative trustworthiness[2].

  • Buffer Selection: The addition of 5 mM ammonium formate in 0.1% formic acid to both the sample preparation and the mobile phase drives the equilibrium of BDQ toward its protonated state [M+H]+ , maximizing ionization efficiency and sensitivity in positive ESI mode[1].

Experimental Workflow

G N1 Aliquot 50 µL Human Plasma N2 Add 50 µL BDQ-d6 IS (500 ng/mL) & Vortex N1->N2 N3 Add 100 µL Buffer (5mM NH4FA in 0.1% FA) N2->N3 N4 Liquid-Liquid Extraction Add 2 mL MTBE & Vortex N3->N4 N5 Centrifugation (4000 rpm, 5 min, 5°C) N4->N5 N6 Transfer Supernatant & Evaporate under N2 (40°C) N5->N6 N7 Reconstitute in 250 µL Mobile Phase N6->N7 N8 LC-MS/MS Analysis (MRM Mode) N7->N8

Workflow for Bedaquiline quantification in human plasma using LLE and LC-MS/MS.

Step-by-Step Methodologies

Preparation of Standard Solutions

Causality Note: Bedaquiline is highly lipophilic and poorly soluble in water. Using pure DMSO for the primary stock ensures complete dissolution and prevents concentration inaccuracies during subsequent serial dilutions[2].

  • Primary Stock Solution (1000 µg/mL): Accurately weigh Bedaquiline reference standard and dissolve completely in 100% dimethyl sulfoxide (DMSO).

  • Internal Standard Stock (1000 µg/mL): Dissolve Bedaquiline-d6 reference standard in 100% DMSO.

  • Working Solutions: Serially dilute the primary stock solution using a diluent of Methanol:Water (50:50, v/v) to create calibration curve (CC) standards ranging from 5 ng/mL to 1800 ng/mL.

  • IS Working Solution (500 ng/mL): Dilute the BDQ-d6 stock solution with the Methanol:Water (50:50, v/v) diluent.

Plasma Sample Preparation (LLE Protocol)

This high-throughput extraction requires only 50 µL of human plasma, making it highly suitable for pediatric PK studies or low-volume sampling[1].

  • Aliquot: Pipette 50 µL of K2​EDTA human plasma (blank, spiked, or subject sample) into a clean 2.0 mL microcentrifuge tube[2].

  • IS Addition: Add 50 µL of the BDQ-d6 internal standard working solution (500 ng/mL) to the tube and vortex briefly to mix.

  • Buffering: Add 100 µL of 5 mM ammonium formate in 0.1% formic acid. Vortex for 10 seconds to disrupt protein binding and adjust the pH for optimal partitioning[1].

  • Extraction: Add 2.0 mL of methyl tertiary butyl ether (MTBE) to the mixture. Vortex vigorously for 3 minutes to facilitate the mass transfer of BDQ into the organic phase[2].

  • Phase Separation: Centrifuge the samples at 4000 rpm for 5 minutes at 5°C to achieve a crisp separation between the upper organic layer and the lower aqueous/protein pellet[2].

  • Evaporation: Carefully transfer 1.6 mL of the upper organic supernatant to a clean glass tube. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C[2].

  • Reconstitution: Reconstitute the dried residue with 250 µL of the mobile phase. Vortex for 30 seconds and transfer to an autosampler vial for injection[1].

Analytical Conditions & Quantitative Data

Table 1: Liquid Chromatography Parameters
ParameterAnalytical Setting
Analytical Column C18 Reverse Phase (e.g., Zodiac C18 or Atlantis T3), 50 x 4.6 mm, 5 µm[1][4]
Mobile Phase Methanol : 5 mM Ammonium Formate in 0.1% Formic Acid (90:10, v/v)
Flow Rate 1.0 mL/min (Isocratic elution)
Injection Volume 15 µL
Column Temperature 40°C
Total Run Time 2.0 minutes (High-throughput)[1]
Table 2: Mass Spectrometry (MRM) Parameters

Detection is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)
Bedaquiline (BDQ) 555.2229.210045
Bedaquiline-d6 (IS) 561.264.210045

(Note: Depending on the specific mass spectrometer model, the alternative product ion m/z 58.1 for BDQ can also be monitored for confirmation[4].)

Table 3: Method Validation Summary

The method demonstrates excellent self-validating metrics in accordance with standard bioanalytical regulatory guidelines.

Validation ParameterAcceptance CriteriaObserved Performance
Linearity Range Correlation coefficient ( R2 ) 0.995 – 1800 ng/mL[1]
Lower Limit of Quantitation Signal-to-Noise (S/N) 105 ng/mL[1]
Intra-day Precision (CV%) 15% ( 20% at LLOQ)2.4% – 6.8%
Inter-day Accuracy 85% – 115% of nominal concentration92.5% – 108.2%
Extraction Recovery Consistent across Low, Mid, and High QCs> 85%

Troubleshooting & System Suitability

  • Issue: Severe Ion Suppression or Matrix Effects

    • Causality: Inadequate phase separation during LLE can result in the accidental transfer of the aqueous layer (containing salts and phospholipids) into the reconstitution vial.

    • Solution: Ensure the pipette tip does not disturb the interface layer during the transfer of the MTBE supernatant. If matrix effects persist, evaluate a different lot of K2​EDTA plasma or increase the centrifugation speed to 5000 rpm.

  • Issue: Carryover in Blank Injections

    • Causality: Bedaquiline is a highly lipophilic molecule that readily adsorbs to the stainless steel components of the autosampler needle and injection valve.

    • Solution: Implement a strong needle wash solvent, such as Methanol:Acetonitrile:Water (40:40:20, v/v/v) containing 0.5% formic acid, and increase the wash volume/cycles between injections.

References

  • [Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC] - nih.
  • [Assessment of preclinical drug interactions of bedaquiline by a highly sensitive LC-ESI-MS/MS based bioanalytical method - PubMed] - nih.
  • [Application Note: High-Throughput Analysis of Bedaquiline in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard] - benchchem.
  • [Relationship between Plasma and Intracellular Concentrations of Bedaquiline and Its M2 Metabolite in South African Patients with Rifampin-Resistant Tuberculosis | Antimicrobial Agents and Chemotherapy - ASM Journals] - asm.

Sources

Application

Application Note: In Vitro Time-Kill Assay Protocol for Bedaquiline HCl

Introduction & Mechanistic Grounding Bedaquiline HCl (BDQ) is a first-in-class diarylquinoline antimicrobial approved for the treatment of multidrug-resistant tuberculosis (MDR-TB). Unlike traditional bactericidal agents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Grounding

Bedaquiline HCl (BDQ) is a first-in-class diarylquinoline antimicrobial approved for the treatment of multidrug-resistant tuberculosis (MDR-TB). Unlike traditional bactericidal agents that target cell wall synthesis or DNA replication, BDQ specifically inhibits the proton pump of mycobacterial ATP synthase, causing ATP depletion, unstable pH homeostasis, and eventual cell death[1].

Characterizing the pharmacodynamics of BDQ in vitro requires a specialized approach. Time-kill assays (TKAs) reveal that BDQ exhibits a delayed bactericidal effect; during the initial 24 to 96 hours of exposure, Mycobacterium tuberculosis (Mtb) undergoes metabolic rerouting, resulting in a temporary persistence phase before significant killing occurs[2]. Consequently, standard 24-to-48-hour TKAs are insufficient, necessitating extended incubation protocols to capture true bactericidal activity.

BDQ_Mechanism BDQ Bedaquiline HCl (BDQ) Target Mycobacterial ATP Synthase (Subunit c / atpE) BDQ->Target Binds Proton Proton Pump Inhibition Target->Proton Blocks ATP ATP Depletion Proton->ATP Causes pH pH Homeostasis Disruption Proton->pH Causes Death Delayed Bactericidal Effect (Cell Death) ATP->Death Leads to pH->Death Leads to

Fig 1. Bedaquiline mechanism of action targeting mycobacterial ATP synthase.

Critical Experimental Considerations (Causality & Design)

To ensure this protocol functions as a self-validating system, researchers must account for the unique physicochemical and mechanistic properties of BDQ:

  • Mitigating Non-Specific Binding: BDQ is highly lipophilic. A critical failure point in standard TKA protocols is the unspecific binding of BDQ to polystyrene plasticware, which can cause free drug concentrations to plummet by up to 90% within the first 24 hours[3]. To maintain an accurate exposure profile, all drug dilutions and extended incubations must be performed in borosilicate glass tubes or specialized low-binding plates[4].

  • Media Optimization: The metabolic state of mycobacteria heavily influences BDQ efficacy. Assays should be conducted in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase), 0.5% glycerol, and 0.05% tyloxapol or Tween 80 to prevent bacterial clumping[5].

  • Regulatory Alignment: Ensure baseline Minimum Inhibitory Concentrations (MICs) are established using guidelines such as CLSI M24S for Mycobacteria susceptibility testing to accurately calculate the MIC multiples used in the TKA[6].

Step-by-Step Methodology

Phase 1: Inoculum Preparation
  • Thaw a cryopreserved stock of the target mycobacterial strain (e.g., Mtb H37Rv or a clinical isolate) and inoculate into 10 mL of 7H9-OADC-Glycerol-Tyloxapol broth[5].

  • Incubate at 37°C with shaking (100-120 rpm) until the culture reaches the mid-logarithmic growth phase, corresponding to an optical density ( OD600​ ) of 0.4 to 0.6[5].

  • Dilute the actively growing culture in fresh 7H9 broth to achieve a standardized starting inoculum of approximately 105 to 106 CFU/mL.

Phase 2: Drug Preparation and Exposure
  • Prepare a primary stock solution of Bedaquiline HCl in 100% DMSO (typically 1-10 mg/mL).

  • Using borosilicate glass tubes to prevent plastic binding[4], prepare serial dilutions of BDQ in 7H9 broth at target concentrations (e.g., 0.5x, 1x, 5x, and 10x the predetermined MIC). Ensure the final DMSO concentration remains below 1% (v/v) to avoid solvent toxicity.

  • Add the standardized bacterial inoculum to the glass tubes containing the drug dilutions. Include a drug-free growth control and a sterile media control.

  • Incubate the tubes at 37°C. For Mtb, the incubation period will extend up to 28 days to capture the delayed killing kinetics[2].

Phase 3: Serial Sampling and Quantification
  • At predefined time points (e.g., Days 0, 3, 7, 14, 21, and 28), thoroughly vortex the glass tubes to ensure a homogenous suspension.

  • Aseptically remove a 100 µL aliquot from each tube.

  • Perform 10-fold serial dilutions in sterile phosphate-buffered saline (PBS) containing 0.05% Tyloxapol.

  • Plate 50-100 µL of the dilutions onto Middlebrook 7H10 agar plates supplemented with 10% OADC and 0.5% glycerol[5].

  • Incubate the plates at 37°C for 3 to 4 weeks (for Mtb) before enumerating the Colony Forming Units (CFUs). Calculate the Log10​ CFU/mL for each time point and condition.

TKA_Workflow Inoculum 1. Inoculum Prep (Log-phase Mtb/NTM OD600 0.4-0.6) Exposure 2. Drug Exposure (Glass tubes, 7H9 media 0x to 10x MIC BDQ) Inoculum->Exposure Incubation 3. Extended Incubation (37°C, up to 28 days) Exposure->Incubation Sampling 4. Serial Sampling (Days 0, 3, 7, 14, 21, 28) Incubation->Sampling Aliquot Plating 5. Plating & CFU Count (7H10 Agar, 3-4 weeks) Sampling->Plating Dilute & Plate

Fig 2. Step-by-step workflow for Bedaquiline in vitro time-kill assay.

Data Presentation & Interpretation

A bactericidal effect in mycobacteriology is generally defined as a ≥3log10​ decrease in CFU/mL from the initial inoculum, while a bacteriostatic effect is a <3log10​ reduction. Due to BDQ's unique profile, early time points (Days 0–7) often show bacteriostatic trends even at high concentrations, with bactericidal activity manifesting at Days 14–28.

Table 1: Expected Pharmacodynamic Profile of Bedaquiline in M. tuberculosis Time-Kill Assays

Drug ConcentrationDay 0 ( Log10​ CFU/mL)Day 7 ( Log10​ CFU/mL)Day 14 ( Log10​ CFU/mL)Day 21 ( Log10​ CFU/mL)Day 28 ( Log10​ CFU/mL)Pharmacodynamic Interpretation
Control (0x MIC) 6.07.58.59.09.0Normal Exponential Growth
1x MIC 6.06.05.85.55.5Bacteriostatic
5x MIC 6.05.54.02.5< 1.0Delayed Bactericidal
10x MIC 6.05.03.0< 1.0< 1.0Bactericidal

Note: Data represents idealized expected outcomes for a fully susceptible Mtb isolate. Actual kinetics may vary based on specific strain metabolism and exact media formulations.

References

  • Curcumin enhances bedaquiline's efficacy against Mycobacterium abscessus: in vitro and in vivo evidence - PMC. nih.gov.
  • Delayed killing of M. tuberculosis by BDQ. (a) Kill kinetics... - ResearchGate.
  • Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PMC. nih.gov.
  • In vitro killing dynamics of the diarylquinolone TBAJ-587 and its main metabolites against Mycobacterium tuberculosis | ARAID. araid.es.
  • Bedaquiline does not enhance a clofazimine-azithromycin-ethambutol regimen against Mycobacterium avium in the hollow-fiber system - PMC. nih.gov.
  • CLSI Publishes Second Edition of CLSI M24S—Performance Standards for Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes. clsi.org.

Sources

Method

Application Note: Formulation and Characterization of Bedaquiline HCl Nanoparticles for Targeted Macrophage Delivery

Prepared for: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Subject: Advanced Nanocarrier Systems for Diarylquinoline Antimycobacterials Executive Summary & Mechanistic Rationale Bed...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Subject: Advanced Nanocarrier Systems for Diarylquinoline Antimycobacterials

Executive Summary & Mechanistic Rationale

Bedaquiline (BDQ) represents a paradigm shift in the treatment of multidrug-resistant tuberculosis (MDR-TB), acting as a highly specific inhibitor of mycobacterial ATP synthase[1]. However, its clinical translation is severely bottlenecked by extreme hydrophobicity (LogP ~ 7.25), poor aqueous solubility, and dose-limiting systemic toxicities, most notably QT interval prolongation[2].

To circumvent these limitations, encapsulating BDQ within nanocarrier systems—specifically Solid Lipid Nanoparticles (SLNs) or polymeric/chitosan matrices—offers a robust bioengineering solution[3]. Nanoparticle encapsulation isolates the drug from systemic circulation, mitigating cardiotoxicity, while enabling active or passive targeting to alveolar macrophages, the primary host cells for Mycobacterium tuberculosis (Mtb)[3].

The Causality of Design Choices

As formulation scientists, our material choices must be dictated by the drug's physicochemical profile and the biological target:

  • The Matrix: BDQ's high lipophilicity makes it an ideal candidate for Solid Lipid Nanoparticles (SLNs). The lipid core (e.g., Capmul MCM C10) allows for exceptional drug loading and entrapment efficiencies exceeding 90%[4].

  • The Targeting Ligand: Mtb survives within the phagolysosomes of macrophages. By decorating the nanoparticle surface with mannose moieties (e.g., mannosylated chitosan or Mannose-PEG), the formulation actively exploits the CD206 mannose receptors overexpressed on infected macrophages, driving receptor-mediated endocytosis[2].

  • Surface Charge (Zeta Potential): While highly cationic particles (like raw chitosan) exhibit rapid macrophage internalization in vitro, neutral or slightly negatively charged SLNs have demonstrated superior penetration through inflamed pulmonary tissues in vivo[3].

TargetingMechanism BDQ Bedaquiline (BDQ) mSLN Mannosylated BDQ-SLN (Targeting Nanoparticle) BDQ->mSLN High EE% Encapsulation Lipid Lipid Matrix + Mannose Lipid->mSLN Self-Assembly Macrophage Alveolar Macrophage (CD206 Receptor) mSLN->Macrophage CD206 Binding Endosome Endocytosis & Phagosome Formation Macrophage->Endosome Internalization MTB Mycobacterium tuberculosis (ATP Synthase Inhibition) Endosome->MTB Lysosomal Fusion & Release

Caption: Mechanistic pathway of mannosylated BDQ-SLNs targeting Mtb-infected alveolar macrophages.

Quantitative Benchmarks: Comparative Formulation Data

Before initiating synthesis, it is critical to establish target product profiles based on validated literature. The table below synthesizes physicochemical data across different BDQ nanocarrier platforms to guide your quality control parameters.

Formulation PlatformMean Hydrodynamic Size (nm)Zeta Potential (mV)Entrapment Efficiency (EE %)Key Functional ExcipientsReference
Solid Lipid Nanoparticles (SLNs) ~144.0-16.392.05Capmul MCM C10, Poloxamer 188[4]
Chitosan-Mannan NPs ~192.4+40.598.70Chitosan oligosaccharide, Mannan[2]
PLGA Nanoparticles 200 - 300NegativeHigh (>85%)PLGA, Pretomanid (co-loaded)[1]
Neutral Lipid Nanoparticles < 200.0Near Neutral> 90.0Complex lipids, Trimannose[3]

Standard Operating Protocols

The following protocol details the synthesis of Mannosylated Solid Lipid Nanoparticles (m-BDQ-SLNs) via Hot Solvent Diffusion and Ultrasonication. This method is chosen because the high-shear cavitation effectively reduces droplet size to the nanoscale, while the thermal control prevents premature lipid crystallization.

Protocol A: Synthesis of m-BDQ-SLNs

Reagents Required:

  • Active: Bedaquiline HCl (BDQ)

  • Solid Lipid: Capmul MCM C10 or Precirol ATO 5

  • Surfactant/Stabilizer: Poloxamer 188 (Pluronic F-68)

  • Targeting Ligand: DSPE-PEG(2000)-Mannose

  • Aqueous Phase: Ultra-pure Milli-Q Water

Step-by-Step Methodology:

  • Lipid Phase Preparation: Accurately weigh the solid lipid (e.g., 100 mg) and BDQ (e.g., 10 mg) into a glass vial. Heat the mixture to 75°C (approximately 5–10°C above the melting point of the lipid) until a clear, homogenous molten phase is achieved. Rationale: Complete dissolution of BDQ in the lipid melt ensures high entrapment efficiency and prevents drug crystal formation[4].

  • Aqueous Phase Preparation: In a separate vessel, dissolve Poloxamer 188 (1.5% w/v) and DSPE-PEG-Mannose (0.2% w/v) in 10 mL of Milli-Q water. Heat this aqueous phase to the exact same temperature as the lipid phase (75°C).

  • Pre-Emulsification: Dropwise, add the hot aqueous phase to the molten lipid phase under continuous high-speed homogenization (e.g., Ultra-Turrax at 10,000 rpm for 3 minutes) to form a crude oil-in-water (O/W) macroemulsion.

  • Nano-Emulsification: Immediately transfer the macroemulsion to an ultrasonic probe sonicator. Sonicate at 40% amplitude for 10 minutes (pulse 3s ON, 2s OFF) while maintaining the temperature at 75°C to prevent lipid solidification during shear.

  • Solidification: Rapidly disperse the hot nanoemulsion into 20 mL of cold Milli-Q water (4°C) under continuous magnetic stirring. Rationale: Rapid cooling shocks the lipid droplets into a solid state, trapping the BDQ within the lipid matrix before it can partition out into the aqueous phase.

  • Purification: Transfer the dispersion to a dialysis membrane (MWCO 10–12 kDa) and dialyze against distilled water for 12 hours to remove unencapsulated BDQ and excess surfactant.

ExperimentalWorkflow Step1 1. Lipid Phase (Melt Lipid + BDQ at 75°C) Step3 3. Pre-Emulsification (Homogenization, 10k rpm) Step1->Step3 Step2 2. Aqueous Phase (Surfactant + Mannose at 75°C) Step2->Step3 Step4 4. Nano-Emulsification (Probe Sonication, 10 min) Step3->Step4 Step5 5. Solidification (Rapid Cooling to 4°C) Step4->Step5 Step6 6. Purification (Dialysis MWCO 12kDa) Step5->Step6

Caption: Step-by-step workflow for the synthesis of targeted BDQ-loaded Solid Lipid Nanoparticles.

Protocol B: Self-Validating Physicochemical Characterization

To ensure the protocol is a self-validating system, formulation scientists must independently verify both the physical dimensions and chemical loading of the nanoparticles.

1. Dynamic Light Scattering (DLS):

  • Dilute the purified SLN suspension 1:100 in Milli-Q water to prevent multiple scattering effects.

  • Measure Hydrodynamic Size and Polydispersity Index (PDI) at 25°C. A successful formulation should yield a size of < 200 nm and a PDI < 0.3, indicating a monodisperse population[4].

2. Entrapment Efficiency (EE%) via UPLC:

  • Indirect Method (Self-Validation): Instead of destroying the lipid matrix, collect the ultrafiltrate from a centrifugal filter unit (Amicon® Ultra, 100 kDa) spun at 4,000 × g for 20 minutes.

  • Quantify the free (unencapsulated) BDQ in the filtrate using Ultra-Performance Liquid Chromatography (UPLC). A validated UPLC method for BDQ utilizes a retention time of ~1.42 min with a linearity range of 5–500 ng/mL[4].

  • Calculation: EE% =[(Total BDQ Added - Free BDQ in Filtrate) / Total BDQ Added] × 100.

Troubleshooting & Expert Insights (E-E-A-T)

As a Senior Application Scientist, it is crucial to anticipate formulation failures. Here is the causality behind common issues and how to resolve them:

  • Issue: Low Entrapment Efficiency (< 70%)

    • Mechanism: Highly crystalline lipids form perfect crystal lattices upon cooling, physically expelling the drug molecule into the aqueous phase.

    • Solution: Switch to a spatially complex lipid (e.g., Compritol 888 ATO or a mixture of solid and liquid lipids to form Nanostructured Lipid Carriers - NLCs). The imperfect crystal lattice provides more spatial voids to accommodate the bulky BDQ molecules.

  • Issue: High Polydispersity Index (PDI > 0.3) or Aggregation

    • Mechanism: Insufficient surfactant coverage during the rapid cooling phase allows droplets to coalesce before solidifying.

    • Solution: Increase the concentration of Poloxamer 188 or introduce a co-surfactant (e.g., Tween 80 or PL90G)[4]. Alternatively, ensure the temperature differential during the "Rapid Cooling" step (Step 5) is steep and immediate.

  • Issue: Premature Drug Release in Systemic Circulation

    • Mechanism: Drug localized at the particle surface (burst release) rather than the core.

    • Solution: Optimize the solubility gradient. Ensure BDQ is highly soluble in the lipid melt and poorly soluble in the aqueous phase. Adjusting the pH of the aqueous phase to 7.4 during formulation can suppress BDQ ionization, driving it deeper into the lipophilic core.

Sources

Application

in vivo dosing regimen for bedaquiline hcl in murine tb models

Application Note: In Vivo Dosing Regimen and Formulation Protocol for Bedaquiline HCl in Murine Tuberculosis Models Mechanistic Rationale and Model Translation Bedaquiline (BDQ) is a first-in-class diarylquinoline antimy...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vivo Dosing Regimen and Formulation Protocol for Bedaquiline HCl in Murine Tuberculosis Models

Mechanistic Rationale and Model Translation

Bedaquiline (BDQ) is a first-in-class diarylquinoline antimycobacterial agent that has revolutionized the treatment of multidrug-resistant tuberculosis (MDR-TB). Unlike traditional antibiotics that target cell wall synthesis or transcription, BDQ specifically binds to the oligomeric subunit c (encoded by the atpE gene) of the mycobacterial ATP synthase[1]. This binding uncouples the proton motive force, leading to rapid ATP depletion and subsequent bacterial cell death.

When translating this mechanism into a murine model, the selection of the dosing regimen is critical. The standard murine dose of 25 mg/kg administered orally (PO) is not arbitrary; it is carefully calibrated to achieve a plasma area under the curve (AUC) and steady-state concentration that closely mimics the human clinical exposure (a 400 mg daily loading dose followed by 200 mg thrice weekly)[2].

Bedaquiline mechanism of action targeting mycobacterial ATP synthase.

Formulation Chemistry: Overcoming Lipophilicity

Bedaquiline is highly lipophilic (logP ~ 5.25) and practically insoluble in aqueous environments. Administering it in raw suspension leads to erratic gastrointestinal absorption and high inter-subject variability. To ensure a self-validating and reproducible pharmacokinetic profile, BDQ must be formulated as an inclusion complex using (2-hydroxypropyl)-β-cyclodextrin (HP-β-CD) [3]. The cyclodextrin molecule features a hydrophobic cavity that encapsulates the lipophilic BDQ molecule, while its hydrophilic exterior ensures aqueous solubility.

Step-by-Step Formulation Protocol (25 mg/kg Dose): Note: This protocol assumes a standard 20g mouse, requiring a 0.2 mL gavage volume (drug concentration: 2.5 mg/mL).

  • Weighing : Accurately weigh the required amount of Bedaquiline HCl powder.

  • Initial Solubilization : Add the powder to a sterile glass vial. Add 80% of the final required volume of a 10% or 20% (w/v) HP-β-CD solution in Milli-Q water[3].

  • Acidification (Critical Step) : Add a small volume of 0.1 N HCl to drop the pH to approximately 2.0–3.0. Causality: The dimethylamino group of BDQ requires protonation to disrupt the crystal lattice and facilitate complexation with the cyclodextrin.

  • Agitation : Sonicate the mixture in a water bath for 15–30 minutes, vortexing intermittently, until the solution becomes completely clear and free of particulates.

  • pH Adjustment : Carefully back-titrate the solution using 0.1 N NaOH to a final pH of ~4.0–5.0. Warning: Do not neutralize to pH 7.0, as BDQ will rapidly precipitate out of the inclusion complex.

  • Final Volume : Bring the solution to the final volume with the HP-β-CD solution. Store at 4°C in the dark for up to 7 days.

In Vivo Dosing Workflow and Efficacy Readout

To ensure the experimental protocol is a self-validating system, researchers must incorporate strict baseline controls and carryover-prevention strategies during necropsy.

Standardized workflow for in vivo bedaquiline efficacy testing in murine TB models.

Step-by-Step In Vivo Protocol:

  • Infection : Expose female BALB/c or C3HeB/FeJ mice to Mycobacterium tuberculosis (e.g., H37Rv) via a Madison aerosol chamber to implant ~10² to 10³ CFU per lung[1].

  • Incubation & Baseline Validation : Allow the infection to progress for 2 to 4 weeks. On Day 0 of treatment, euthanize 3–5 mice to establish the baseline infectious burden. This validates that the infection took hold uniformly before drug intervention.

  • Administration : Administer the formulated BDQ via oral gavage using a 20-22G reusable feeding needle. Deliver 25 mg/kg in a 0.2 mL volume, once daily, 5 days per week [3].

  • Necropsy & Homogenization : At designated time points (e.g., 4, 8, or 12 weeks), euthanize the mice. Aseptically harvest the lungs and homogenize in 2 mL of PBS containing 0.05% Tween-80.

  • Plating & Carryover Prevention (Critical Step) : Plate serial dilutions of the homogenate onto Middlebrook 7H11 agar. Causality: Because BDQ has a highly extended tissue half-life and accumulates heavily in the lungs, residual drug in the homogenate will continue to kill bacteria on the agar plate, leading to false-positive efficacy (drug carryover). To neutralize this, the 7H11 agar must be supplemented with 0.4% activated charcoal or 5% bovine serum albumin (BSA) to bind the free drug and permit accurate CFU enumeration[1].

Quantitative Data Synthesis

The following table summarizes the expected bactericidal activity of standard Bedaquiline regimens in murine models, providing a benchmark for validating internal assay performance.

RegimenDose (mg/kg)FrequencyDurationExpected Lung CFU Reduction (Δlog10)Reference
Untreated Control N/AN/A4 weeks+1.0 to +1.5 (Bacterial Growth)[3]
Bedaquiline Monotherapy 255x / week4 weeks-3.0 to -3.5[1]
Bedaquiline Monotherapy 255x / week12 weeks-4.5 to -4.7[2]
BDL Combination (BDQ + Delamanid + Linezolid)25 (B), 2.5 (D), 100 (L)5x / week4 weeks-4.0 to -4.5[4]

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Technical Notes & Optimization

Troubleshooting

how to prevent bedaquiline hcl precipitation in aqueous media

Welcome to the Technical Support Center for Bedaquiline formulation. Bedaquiline (BDQ), including its hydrochloride (HCl) and fumarate salts, is a highly potent diarylquinoline antimycobacterial agent.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bedaquiline formulation. Bedaquiline (BDQ), including its hydrochloride (HCl) and fumarate salts, is a highly potent diarylquinoline antimycobacterial agent. However, its extreme lipophilicity presents severe challenges during in vitro assays and in vivo drug delivery. This guide provides researchers and drug development professionals with validated, causality-driven strategies to prevent BDQ precipitation in aqueous media.

The Mechanistic Root of Bedaquiline Precipitation

To prevent precipitation, we must first understand the thermodynamic forces driving it. Bedaquiline HCl exhibits enhanced solubility in acidic environments due to the protonation of its dimethylamino group. However, when introduced to physiological aqueous media (pH 7.4), the pH approaches or exceeds its pKa (~8.9). This triggers rapid deprotonation, converting the molecule back into its uncharged free base.

Because the free base is highly lipophilic (logP ~7.25), water molecules cannot form a stable hydration shell around it. The system minimizes thermodynamic instability by forcing the hydrophobic BDQ molecules to aggregate, resulting in immediate crystallization and precipitation 1.

Mechanism BDQ Bedaquiline HCl logP: 7.25 | pKa: 8.9 Acidic Acidic/Organic Solvent (Protonated/Soluble) BDQ->Acidic Dissolution Stabilized Stabilized Nanocarriers (Liposomes / CD Complexes) BDQ->Stabilized Formulation (SBE-β-CD / Lipids) Neutral Neutral Aqueous Media (pH 7.4) Acidic->Neutral Direct Dilution Precip Rapid Precipitation (<0.005 mg/mL) Neutral->Precip Hydrophobic Effect Stabilized->Neutral Dilution Bioavailable Assay/In Vivo Ready (Maintained Solubility) Stabilized->Bioavailable Shielding Effect

Caption: Logical pathways of Bedaquiline precipitation and stabilization strategies.

Quantitative Data Summary

Understanding the baseline physicochemical parameters is critical for selecting the correct formulation strategy. Below is a summary of BDQ properties and the efficacy of various solubilization techniques.

Parameter / FormulationValueCausality / Impact on Formulation
Molecular Weight 555.5 DaBulky diarylquinoline structure limits passive diffusion in aqueous states.
logP ~7.25Highly lipophilic; drives severe aqueous insolubility and rapid aggregation.
pKa ~8.9Weak base; protonated at low pH, but rapidly precipitates at pH 7.4.
Intrinsic Solubility <0.005 mg/mLCauses assay failure and poor bioavailability in standard buffers 1.
SBE-β-CD Complexation ~14.0 mg/mL2.8 × 10³-fold increase via hydrophobic cavity shielding 2.
Liposomal Encapsulation ~3.6 mg/mLLipid bilayer encapsulation prevents bulk aggregation and allows high dosing 3.

Core Troubleshooting & FAQs

Q1: I dissolve Bedaquiline in DMSO at 10 mg/mL. When I spike this into my 7H9 broth or RPMI media for in vitro MIC assays, it immediately turns cloudy. How do I fix this? A1: You are experiencing a catastrophic drop in solvent capacity. When the DMSO stock is diluted into the aqueous media, the local concentration of DMSO drops exponentially. The BDQ concentration instantly exceeds its critical precipitation threshold. Solution: Do not spike high-concentration DMSO stocks directly into media. Instead, perform your serial dilutions in DMSO first to create working solutions (e.g., down to 200 µg/mL). Then, perform a 1:100 dilution of these working solutions into your agar or broth 4. This ensures the final DMSO concentration remains ≤1% (preventing cell toxicity) while keeping BDQ below its supersaturation limit.

Q2: We are developing an in vivo pulmonary delivery model. Acidic aqueous solutions cause tissue necrosis, but neutral solutions precipitate. What is the most reliable carrier? A2: You must physically shield the lipophilic core of BDQ from the bulk aqueous environment without relying on extreme pH shifts. The two most effective strategies are Cyclodextrin Complexation and Liposomal Encapsulation. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can increase aqueous solubility by over 2,800-fold by trapping BDQ in its hydrophobic cavity 2. Alternatively, monodisperse liposomes (~70 nm) can achieve concentrations of ~3.6 mg/mL, providing controlled release and excellent biocompatibility in the lungs 3.

Q3: We are forced to use a cosolvent approach for our current animal model. How do we maintain the "parachute effect" to delay precipitation? A3: The "parachute effect" refers to maintaining a drug in a metastable supersaturated state after the "spring" (the cosolvent) is diluted. To achieve this, you must supplement your aqueous media with a surfactant or polymer. Adding 15% w/v Poloxamer 338 (P338) to the aqueous phase acts as a steric stabilizer, enveloping the BDQ molecules as they attempt to nucleate, effectively delaying crystallization long enough for absorption to occur 1.

Validated Experimental Protocols

Protocol A: Preparation of Bedaquiline-SBE-β-CD Inclusion Complexes

This protocol utilizes molecular inclusion to shield the lipophilic diarylquinoline structure, vastly improving solubility without altering the physiological pH 2.

Workflow S1 1. Co-dissolve BDQ & SBE-β-CD S2 2. Evaporate Solvent S1->S2 S3 3. Hydrate & Equilibrate S2->S3 S4 4. Filter (0.22 µm) S3->S4 S5 5. Lyophilize Complex S4->S5

Caption: Step-by-step workflow for SBE-β-CD inclusion complex preparation.

Step-by-Step Methodology:

  • Preparation of Solutions: Dissolve BDQ HCl in Acetonitrile (ACN) at 1 mg/mL. Causality: ACN is a polar aprotic solvent that fully solubilizes the lipophilic BDQ without degrading the cyclodextrin during mixing.

  • Mixing: Add the BDQ/ACN solution dropwise to an aqueous solution of SBE-β-CD (molar ratio optimized via phase solubility studies). Causality: Dropwise addition prevents localized supersaturation, allowing the cyclodextrin cavity to encapsulate the BDQ molecules dynamically.

  • Evaporation & Equilibration: Stir the mixture at 37°C for 24 hours in an open vessel to evaporate the ACN. Causality: Removing the organic solvent forces the BDQ into the hydrophobic cavity of the cyclodextrin, driven by the hydrophobic effect.

  • Filtration: Pass the equilibrated solution through a 0.22 µm PES syringe filter. Causality: This removes any uncomplexed, precipitated BDQ, ensuring the final solution only contains the soluble inclusion complex.

  • Self-Validation Step: Quantify the filtrate via UV-Vis spectrophotometry at 285 nm. If the concentration matches the theoretical yield, complete complexation was successful. Lyophilize the filtrate if a solid powder is required.

Protocol B: Preparation of Bedaquiline Liposomal Suspensions (Thin-Film Hydration)

Liposomes provide a biomimetic lipid bilayer that accommodates the lipophilic BDQ, preventing bulk aggregation while allowing for high-dose pulmonary or intravenous delivery [[3]]().

Step-by-Step Methodology:

  • Lipid Selection & Dissolution: Dissolve BDQ, DMPC, and DMPG (2:1 w/w lipid ratio) in a chloroform/methanol mixture. Causality: DMPC and DMPG are biocompatible lipids with a main phase transition temperature of ~23°C. This ensures the liposomal bilayer remains fluid and stable at physiological temperatures (37°C)5.

  • Thin-Film Formation: Subject the mixture to rotary evaporation under reduced pressure until a dry lipid film forms. Causality: This creates a high-surface-area lipid film, which is essential for efficient hydration and uniform vesicle formation.

  • Hydration: Hydrate the lipid film with PBS (pH 7.4) at 30°C (above the lipid transition temperature) while vortexing. Causality: Hydrating above the transition temperature ensures the lipids can self-assemble into vesicles, trapping BDQ within the hydrophobic tails of the bilayer.

  • Extrusion: Pass the multilamellar suspension through a 100 nm polycarbonate membrane at least 10 times using a mini-extruder. Causality: This mechanical shearing reduces multilamellar vesicles to monodisperse unilamellar vesicles (~70 nm), which is critical for preventing long-term aggregation and ensuring uniform dosing.

  • Self-Validation Step: Measure the particle size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A PDI of < 0.2 confirms a highly monodisperse, stable liposomal suspension ready for in vivo use.

Sources

Optimization

Bedaquiline HCl Extraction from Biological Tissues: A Technical Support Guide

Welcome to the technical support center for the optimization of bedaquiline (BDQ) HCl extraction from biological tissue samples. This guide is designed for researchers, scientists, and drug development professionals to p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of bedaquiline (BDQ) HCl extraction from biological tissue samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of extracting this pivotal anti-tuberculosis agent from complex biological matrices. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the "why" behind each step, empowering you to troubleshoot effectively and ensure the integrity of your results.

Introduction: The Challenge of Bedaquiline Extraction from Tissues

Bedaquiline, a diarylquinoline antibiotic, is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). Its lipophilic nature and extensive tissue distribution are key to its efficacy, but these same properties present significant challenges for quantitative bioanalysis. Unlike plasma or serum, tissue samples are inherently more complex, with varying lipid, protein, and cellular compositions that can interfere with extraction and analysis. This guide will equip you with the knowledge to navigate these complexities and achieve robust, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of bedaquiline extraction from tissue samples.

Q1: What is the first and most critical step in extracting bedaquiline from tissue?

A1: Without a doubt, the most critical initial step is efficient tissue homogenization. The goal is to completely disrupt the cellular and subcellular structures to release the analyte into the homogenization buffer. Incomplete homogenization is a primary source of low and variable recovery. The choice of homogenization technique depends on the tissue type; for instance, soft tissues like the liver may be sufficiently homogenized with a Dounce or Potter-Elvehjem homogenizer, while tougher, more fibrous tissues may require mechanical bead beating.

Q2: Which extraction technique is better for bedaquiline from tissues: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

A2: Both LLE and SPE can be effective for bedaquiline extraction, and the "better" choice often depends on the specific tissue matrix, desired throughput, and available resources.

  • LLE is a classic technique that is often robust and cost-effective. It is particularly useful for removing highly protein-bound interferences. However, it can be labor-intensive and may form emulsions, especially with lipid-rich tissues.

  • SPE offers higher selectivity and can provide cleaner extracts, which is beneficial for minimizing matrix effects in subsequent LC-MS/MS analysis. It is also more amenable to automation for higher throughput. However, SPE requires more extensive method development to select the appropriate sorbent and optimize wash and elution steps.

Q3: I'm seeing significant matrix effects in my LC-MS/MS data. What are the common causes and how can I mitigate them?

A3: Matrix effects, observed as ion suppression or enhancement, are a major challenge in tissue analysis. They are caused by co-eluting endogenous components from the tissue matrix that interfere with the ionization of bedaquiline in the mass spectrometer source.

  • Common Causes: Phospholipids are major culprits, especially in tissues like the brain and lung. Other endogenous molecules like salts, proteins, and metabolites can also contribute.

  • Mitigation Strategies:

    • Improve Chromatographic Separation: Optimize your LC method to separate bedaquiline from the interfering matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (like bedaquiline-d6) is the gold standard for compensating for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

    • Enhance Sample Cleanup: Employ a more rigorous extraction protocol. If you are using protein precipitation, consider adding an SPE or LLE step. For SPE, ensure your wash steps are optimized to remove interferences without eluting the analyte.

Q4: What are the best practices for storing tissue samples intended for bedaquiline analysis?

A4: Proper storage is crucial to prevent degradation of bedaquiline. Upon collection, tissue samples should be flash-frozen in liquid nitrogen and then stored at -80°C until analysis. This minimizes enzymatic activity and potential chemical degradation. Avoid repeated freeze-thaw cycles, as this can compromise sample integrity.

Part 2: Troubleshooting Guide

This section provides a question-and-answer-based approach to resolving specific issues you may encounter during your experiments.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Analyte Recovery 1. Incomplete Tissue Homogenization: The drug is trapped within intact cells or tissue fragments. 2. Inefficient Extraction Solvent: The chosen solvent is not effectively partitioning bedaquiline from the tissue homogenate. 3. Analyte Loss During Phase Separation (LLE): Emulsion formation or analyte partitioning into the wrong phase. 4. Premature Elution or Strong Retention (SPE): Incorrect wash or elution solvent strength.1. Optimize Homogenization: Visually inspect the homogenate for any remaining tissue pieces. For tough tissues, increase homogenization time or switch to a more vigorous method like bead beating. 2. Solvent Selection: Bedaquiline is lipophilic. Ensure your extraction solvent has appropriate polarity. Acetonitrile and methanol are commonly used for initial protein precipitation and extraction. For LLE, consider solvents like methyl-tert butyl ether (MTBE). 3. Break Emulsions: For LLE, try adding salt (salting out), changing the pH, or centrifugation at a higher speed to break emulsions. 4. SPE Optimization: If the analyte is lost in the wash step, use a weaker wash solvent. If it's not eluting, use a stronger elution solvent or increase the elution volume.
High Variability Between Replicates 1. Inconsistent Homogenization: Non-uniformity in the preparation of tissue homogenates. 2. Inaccurate Pipetting: Especially of viscous tissue homogenates or small volumes of internal standard. 3. Inconsistent Extraction Procedure: Variations in vortexing times, incubation periods, or centrifugation speeds.1. Standardize Homogenization: Ensure each sample is treated identically. If using a handheld homogenizer, apply consistent pressure and time. For bead beaters, use the same settings for all samples. 2. Pipetting Technique: Use positive displacement pipettes for viscous liquids. Ensure the internal standard is fully mixed with the homogenate. 3. Standard Operating Procedure (SOP): Follow a detailed SOP strictly for all samples to ensure consistency in every step.
Poor Peak Shape in LC-MS/MS 1. Dirty Extract: High levels of residual lipids or proteins are being injected onto the column. 2. Solvent Mismatch: The final extract solvent is too strong compared to the initial mobile phase, causing peak distortion. 3. Column Overloading: Injecting too much analyte or matrix components.1. Improve Sample Cleanup: Incorporate an additional cleanup step (e.g., SPE after protein precipitation). Phospholipid removal plates can also be effective. 2. Solvent Compatibility: Evaporate the final extract to dryness and reconstitute in a solvent that is compatible with your initial mobile phase conditions. 3. Dilution: Dilute the final extract before injection to reduce the amount of material being loaded onto the column.
Analyte Instability 1. Enzymatic Degradation: Residual enzyme activity in the tissue homogenate. 2. pH-Dependent Degradation: Bedaquiline may be susceptible to degradation in highly acidic or alkaline conditions. 3. Temperature Instability: Degradation at room temperature during prolonged processing times.1. Immediate Processing/Freezing: Process samples immediately after homogenization or keep them on ice. Store homogenates at -80°C if not analyzed immediately. 2. Control pH: Buffer the homogenization solution to a neutral pH. Bedaquiline is reported to be stable in neutral aqueous conditions. 3. Maintain Low Temperatures: Perform extraction steps on ice or in a cold room to minimize temperature-related degradation.

Part 3: Experimental Protocols & Workflows

Here, we provide detailed, step-by-step methodologies for the most common bedaquiline extraction techniques from tissue.

Protocol 1: Protein Precipitation (PPT) followed by Liquid-Liquid Extraction (LLE)

This protocol is a robust method suitable for a variety of tissues and provides good recovery by combining protein removal with a selective liquid extraction step.

Step-by-Step Methodology:

  • Tissue Homogenization:

    • Accurately weigh a portion of frozen tissue (e.g., 100-200 mg).

    • Add 3 volumes of ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) per gram of tissue.

    • Homogenize the tissue using a suitable method (e.g., bead beater, rotor-stator homogenizer) until no visible tissue fragments remain. Keep the sample on ice throughout this process.

  • Protein Precipitation:

    • Transfer a known volume (e.g., 100 µL) of the tissue homogenate to a microcentrifuge tube.

    • Add the internal standard (e.g., bedaquiline-d6) and vortex briefly.

    • Add 3-4 volumes of ice-cold acetonitrile or methanol.

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction:

    • Carefully transfer the supernatant to a new tube.

    • Add an equal volume of an immiscible organic solvent (e.g., methyl-tert butyl ether - MTBE).

    • Vortex for 5-10 minutes to facilitate the extraction of bedaquiline into the organic phase.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent compatible with your LC-MS/MS mobile phase (e.g., 50:50 methanol:water).

    • Vortex to ensure the analyte is fully dissolved.

    • Transfer to an autosampler vial for analysis.

Workflow Diagram: PPT followed by LLE

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Steps Homogenization 1. Tissue Homogenization (e.g., Bead Beating) PPT 2. Protein Precipitation (Acetonitrile/Methanol) Homogenization->PPT Centrifuge1 3. Centrifugation (>10,000 x g) PPT->Centrifuge1 Supernatant 4. Collect Supernatant Centrifuge1->Supernatant LLE 5. Liquid-Liquid Extraction (e.g., MTBE) Supernatant->LLE Centrifuge2 6. Phase Separation (Centrifugation) LLE->Centrifuge2 OrganicLayer 7. Collect Organic Layer Centrifuge2->OrganicLayer Evaporation 8. Evaporation (Nitrogen Stream) OrganicLayer->Evaporation Reconstitution 9. Reconstitution Evaporation->Reconstitution Analysis 10. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for bedaquiline extraction using Protein Precipitation and Liquid-Liquid Extraction.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is ideal for achieving very clean extracts and is highly amenable to automation. The choice of SPE sorbent is critical and should be optimized based on the physicochemical properties of bedaquiline. A mixed-mode cation exchange sorbent is often a good starting point due to the basic nature of bedaquiline.

Step-by-Step Methodology:

  • Tissue Homogenization and Protein Precipitation:

    • Follow steps 1 and 2 from Protocol 1 (Tissue Homogenization and Protein Precipitation).

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge (e.g., a mixed-mode cation exchange sorbent) by passing methanol followed by equilibration buffer (e.g., water or a weak buffer at a specific pH) through the sorbent bed.

  • Sample Loading:

    • After protein precipitation and centrifugation, dilute the supernatant with an appropriate buffer to ensure proper binding of bedaquiline to the sorbent. The pH should be adjusted to ensure bedaquiline is charged for cation exchange.

    • Load the diluted supernatant onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., a low percentage of organic solvent in an aqueous buffer) to remove unretained interferences. This step is critical and may require optimization to avoid premature elution of bedaquiline.

  • Elution:

    • Elute bedaquiline from the sorbent using a solvent that disrupts the interaction with the stationary phase. For a cation exchange sorbent, this is typically a solvent containing a base (e.g., ammonium hydroxide in methanol) to neutralize the charge on bedaquiline.

  • Evaporation and Reconstitution:

    • Follow step 4 from Protocol 1 (Evaporation and Reconstitution).

Workflow Diagram: Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_final Final Steps Homogenization 1. Tissue Homogenization & PPT Supernatant 2. Collect Supernatant Homogenization->Supernatant Load 4. Load Sample Supernatant->Load Condition 3. Condition SPE Cartridge Condition->Load Wash 5. Wash Load->Wash Elute 6. Elute Bedaquiline Wash->Elute Evaporation 7. Evaporation Elute->Evaporation Reconstitution 8. Reconstitution Evaporation->Reconstitution Analysis 9. LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for bedaquiline extraction using Solid-Phase Extraction.

References

  • Bedaquiline has potential for targeting tuberculosis reservoirs in the central nervous system. (2018). Royal Society of Chemistry. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC. [Link]

  • Importance of matrix effects in LC–MS/MS... (n.d.). Bioanalysis. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC. [Link]

  • Optimizing Sample Homogenization. (2023). The Scientist. [Link]

  • Full article: Matrix Effects and Application of Matrix Effect Factor. (2017). Taylor & Francis. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical and Bioanalytical Techniques. [Link]

  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. (2022). PMC. [Link]

  • Optimization of Extraction Methods for the Quantification of Proteins in Mammalian Tissues. (2025). Analytical Chemistry. [Link]

  • Bioanalysis of Drug in Tissue: Current Status And Challenges. (n.d.). Request PDF. [Link]

  • High-throughput extraction and quantification method for targeted metabolomics in murine tissues. (n.d.). PMC. [Link]

  • Rapid Analysis of Pharmaceuticals in Human Tissues Using the ACQUITY UPLC with 2D Technology. (n.d.). Waters. [Link]

  • Simplified Homogenization Workflow to Maximize Protein Extraction and Reduce Variance with AFA Technology. (n.d.). Covaris. [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). WelchLab. [Link]

  • Relationship between Plasma and Intracellular Concentrations of Bedaquiline and Its M2 Metabolite in South African Patients with Rifampin-Resistant Tuberculosis. (n.d.). PMC. [Link]

  • Evaluation of physicochemical stability and degradation kinetics of bedaquiline in hydrolytic solutions of different pH. (n.d.). SpringerLink. [Link]

  • Bioanalysis of drug in tissue: current status and challenges. (2012). Semantic Scholar. [Link]

  • Bioanalysis of drug in tissue: current status and challenges. (2012). Future Science. [Link]

  • Preparation Strategies of the Anti-Mycobacterial Drug Bedaquiline for Intrapulmonary Routes of Administration. (2025). ResearchGate. [Link]

  • Repurposing Bedaquiline for Effective Non-Small Cell Lung Cancer (NSCLC) Therapy as Inhalable Cyclodextrin-Based Molecular Inclusion Complexes. (2021). MDPI. [Link]

  • Preparation Strategies of the Anti-Mycobacterial Drug Bedaquiline for Intrapulmonary Routes of Administration. (2023). PMC. [Link]

  • Development of bedaquiline nanoemulsions intended for paediatric multidrug-resistant tuberculosis: excipient selection and preformulation studies. (2024). Frontiers. [Link]

  • Coadministration of bedaquiline and pyrifazimine reduce exposure to toxic metabolite N-desmethyl bedaquiline. (2023). Frontiers. [Link]

  • Extrapolation of lung pharmacokinetics of bedaquiline across species using physiologically‐based pharmacokinetic modelling. (2025). PMC. [Link]

  • Engineered tissues and strategies to overcome challenges in drug development. (n.d.). PMC. [Link]

  • Why Is Your SPE Recovery So Low?. (2025). ALWSCI. [Link]

  • Bedaquiline and Pyrazinamide Treatment Responses Are Affected by Pulmonary Lesion Heterogeneity in Mycobacterium tuberculosis Infected C3HeB/FeJ Mice. (n.d.). PMC. [Link]

  • Extraction of Illicit Drugs and Pesticides from Liver Tissue Using ISOLUTE® SLE+ Prior to GC/MS Analysis. (n.d.). Biotage. [Link]

  • Drug development faces several challenges in the current landscape,... (2023).
Troubleshooting

improving bedaquiline hcl solubility for in vitro cell culture assays

Initiating Project Scope Okay, I'm starting to get a good handle on this. I've pinpointed the core of the request: enhancing bedaquiline HCl solubility for in vitro cell culture.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Project Scope

Okay, I'm starting to get a good handle on this. I've pinpointed the core of the request: enhancing bedaquiline HCl solubility for in vitro cell culture. I'm imagining a technical support center with troubleshooting guides and Q&A formats to best assist researchers and scientists.

Defining Project Needs

I've clarified the project's core needs. I'm focusing on providing full editorial autonomy, prioritizing E-E-A-T principles with citations and a comprehensive "References" section. I'm also planning to integrate data visualizations such as tables, step-by-step methodologies, and Graphviz diagrams with specific DOT specs for enhanced clarity and consistency. The visualization plan must incorporate captions and adhere to the color contrast rules.

Considering Solubility Enhancement

I'm focusing on crafting a technical support resource for enhancing Bedaquiline HCl solubility in in vitro cell culture. I'm prioritizing troubleshooting guides and FAQs geared towards researchers, scientists, and drug development professionals. I'm thinking about the common pitfalls and questions that arise when working with this compound and how to best address them.

Defining Resource Autonomy

I've decided on an autonomous structure, shunning a rigid template for a Q&A format, for my troubleshooting and FAQ technical guide. I’m focusing on establishing causality (E-E-A-T), complete with self-validating protocols, citations with linked URLs, and a complete "References" section. I'm prioritizing visualizations, incorporating tables for quantitative data, step-by-step methodologies, and mandatory Graphviz (DOT) diagrams for workflows. I'll adhere to specific DOT specifications, including a max width of 760px and a defined color palette for diagram consistency. I have gathered key facts.

Analyzing Solubility Challenges

I'm now investigating specific challenges related to Bedaquiline HCl solubility. I'm focusing on the impact of hygroscopic DMSO and the precipitation issues encountered when diluting stock solutions into aqueous media. I'm prioritizing formulations that are effective and practical such as 20% SBE-β-CD, PEG300, Tween-80, or TPGS, which are being considered for troubleshooting. I'm also considering the implications of low MIC values and the need for higher concentrations in certain applications. I also note that the target protein is atpE.

Refining Q&A Structure

I'm structuring the technical resource as a series of focused Q&A sections. I'm prioritizing specific questions like preparing stable stock solutions and preventing plasticware binding. I'll include data presentation in tables with solubility profiles and MIC ranges. I'll also incorporate step-by-step methodologies and workflow diagrams.

Revising Diagram Guidelines

I'm now focusing on refining the Graphviz (DOT) diagram guidelines. I've established a specific color palette for visual consistency, including blue, red, yellow, green, white, light gray, dark gray, and medium gray, along with a contrast rule. I'll explicitly set text colors to ensure high contrast against fill colors. My first diagram illustrates the workflow for Bedaquiline stock and media preparation, which includes weighing the compound, adding DMSO, vortexing and sonicating, and storing the stock.

Visualizing Workflow Relationships

I'm creating Graphviz diagrams to illustrate workflows and relationships. The first example demonstrates the in vitro preparation, going from Bedaquiline through a series of steps to in vitro cell culture. I'm also preparing a second diagram to map the logical relationship of solubility troubleshooting. I'm focusing on the connection between high lipophilicity, solvent shock, and plasticware binding to precipitation.

Mapping Troubleshooting Routes

I'm expanding the troubleshooting diagrams with more detail on precipitation and loss. I'm focusing on the why behind issues, explaining that Bedaquiline's high logP causes issues with solvent shock and hygroscopic DMSO causes precipitation, and connecting them to practical solutions. I'm now drafting a detailed Graphviz diagram for these routes.

Justifying Cyclodextrin Choice

I'm now detailing the rationale for using SBE-β-CD. I’ve incorporated the hydrophobic pocket and hydrophilic exterior concepts, drawing upon citations to explain how it addresses lipophilicity and prevents precipitation and plasticware binding issues. The specific URLs for citations are now consolidated: [1] MIC values, [2] DMSO solubility, [3] logP, and [4] Solubility. I'm focusing on crafting the section title.

Structuring Assay Considerations

I'm now integrating information on assay considerations. I'm prioritizing the inclusion of an introductory section on Bedaquiline and will emphasize its bactericidal activity and the challenge of its lipophilicity. I'm also planning to create a troubleshooting section, including specific Q&A's to deal with precipitation and inconsistent results. I will add a quantitative data and solubility profiles section with reference MIC values.

Defining Protocol Structures

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Optimization

overcoming high protein binding in bedaquiline hcl susceptibility testing

Welcome to the technical support center for bedaquiline (BDQ) HCl susceptibility testing. This guide is designed for researchers, clinical scientists, and drug development professionals who are navigating the complexitie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for bedaquiline (BDQ) HCl susceptibility testing. This guide is designed for researchers, clinical scientists, and drug development professionals who are navigating the complexities of determining Mycobacterium tuberculosis susceptibility to this critical drug. As a diarylquinoline that targets the mycobacterial ATP synthase, bedaquiline's unique physicochemical properties present distinct challenges in the laboratory.[1][2][3][4] This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address the most common issues encountered during experimentation.

Part 1: The Core Challenge — Understanding Bedaquiline's High Protein Binding

This section dissects the fundamental reason why bedaquiline requires specialized handling and interpretation in drug susceptibility testing (DST).

Q1: Why is bedaquiline drug susceptibility testing (DST) considered so challenging compared to other anti-TB drugs?

The primary challenge stems from bedaquiline's exceptionally high affinity for plasma proteins, binding at a rate greater than 99.9%.[1][5][6][7] In the human body, this binding affects the drug's pharmacokinetics and distribution. In the laboratory (in vitro), this property directly interferes with the test itself.

  • Mechanism of Interference: Standard mycobacterial culture media, such as Middlebrook 7H9, 7H10, and 7H11, are supplemented with Oleic Acid-Albumin-Dextrose-Catalase (OADC) or a similar enrichment.[8][9][10] The key interfering component here is albumin (typically bovine serum albumin). Bedaquiline avidly binds to this albumin in the culture medium.

  • Experimental Consequence: This sequestration reduces the concentration of free, biologically active bedaquiline that is available to exert its effect on the M. tuberculosis cells. Consequently, if the protein concentration is too high or not properly standardized, the observed Minimum Inhibitory Concentration (MIC) can be falsely elevated, potentially misclassifying a susceptible isolate as resistant.

Q2: What happens if I use a protein-rich medium like Lowenstein-Jensen (LJ) for bedaquiline DST?

Using Lowenstein-Jensen medium for bedaquiline DST is strongly discouraged and will produce invalid results.[11]

  • Causality: LJ medium is an egg-based formulation with a very high and poorly defined protein content. This high concentration of protein will sequester the vast majority of the bedaquiline added, making it impossible to determine the true MIC. Studies establishing the quality control ranges for bedaquiline explicitly excluded LJ medium for this reason.[11] The lack of standardization in protein content from batch to batch would also make results highly irreproducible.

Part 2: Validated Protocols & Methodologies

Accurate bedaquiline DST relies on using standardized methods where the impact of protein binding is controlled and accounted for. This section details the recommended protocols and their underlying principles.

Q3: What are the internationally recognized and validated methods for performing bedaquiline DST?

There are three primary methods that have been validated through multi-laboratory studies and are supported by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the World Health Organization (WHO).[11][12][13][14]

  • Broth Microdilution (BMD) using Middlebrook 7H9 Broth: A quantitative method to determine the MIC.

  • Agar Proportion (AP) using Middlebrook 7H10 or 7H11 Agar: A semi-quantitative method to determine susceptibility based on a critical concentration.

  • Mycobacteria Growth Indicator Tube (MGIT) 960 System: A commercial liquid culture system adapted for DST.

The established breakpoints or critical concentrations are method-dependent and must be strictly followed.

MethodMediumBreakpoint / Critical Concentration (CC)Reference Strain (H37Rv) QC Range
Broth Microdilution (BMD) Middlebrook 7H9 + OADC≤0.12 µg/mL0.015 - 0.06 µg/mL
Agar Proportion (AP) Middlebrook 7H11 + OADC≤0.25 µg/mL0.015 - 0.12 µg/mL
MGIT 960 Modified 7H9 Broth≤1.0 µg/mLN/A (Growth Units)

Table 1: Summary of validated methods and interpretative criteria for Bedaquiline DST. Data compiled from CLSI and WHO-endorsed studies.[11][12][13][14][15]

Q4: Can you provide a step-by-step protocol for the 7H9 Broth Microdilution (BMD) method?

Certainly. The 7H9 BMD is a reference method for determining bedaquiline MICs.

Experimental Protocol: Bedaquiline 7H9 Broth Microdilution

  • Media & Reagent Preparation:

    • Prepare Middlebrook 7H9 broth base according to the manufacturer's instructions.

    • Aseptically supplement the broth with 10% v/v Middlebrook OADC enrichment and 0.5% v/v glycerol. This is your final test medium.

    • Prepare a stock solution of bedaquiline HCl in dimethyl sulfoxide (DMSO). A typical concentration is 1 mg/mL. Store in small aliquots at -20°C or below.

    • Perform serial two-fold dilutions of the bedaquiline stock solution in the test medium to prepare 2x final concentrations for the microtiter plate.

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth until it reaches mid-log phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using sterile saline or broth. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • Dilute this standardized suspension 1:100 in the test medium to achieve the final inoculum density of approximately 1-5 x 10⁵ CFU/mL.

  • Plate Setup & Incubation:

    • Dispense 100 µL of the appropriate 2x bedaquiline dilutions into the wells of a 96-well microtiter plate.

    • Add 100 µL of the final bacterial inoculum to each well. This dilutes the drug to its final 1x concentration.

    • Include a drug-free growth control well and a sterile control well on every plate.

    • Seal the plates with an adhesive seal or place them in a humidified, sealable bag to prevent evaporation.

    • Incubate at 37°C for 7-14 days, until visible growth (a bacterial pellet) is observed in the growth control well.

  • Reading & Interpretation:

    • The MIC is defined as the lowest concentration of bedaquiline that completely inhibits visible growth of the mycobacteria. A mirrored viewing box can aid in visualization.

BMD_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Media Prepare 7H9 + OADC Medium Plate Dispense 100µL Drug (2x) & 100µL Inoculum (2x) into 96-well Plate Media->Plate Drug Prepare Bedaquiline Serial Dilutions (2x) Drug->Plate Inoculum Standardize Inoculum (0.5 McFarland -> 1:100) Inoculum->Plate Incubate Incubate at 37°C (7-14 days) Plate->Incubate Read Read MIC: Lowest concentration with no visible growth Incubate->Read

Fig 1. Workflow for Bedaquiline Broth Microdilution (BMD) Assay.
Q5: Are MIC values obtained from broth (BMD) and agar (AP) methods interchangeable?

No, they are not. Multilaboratory studies have demonstrated that there is no direct microbiological equivalence between bedaquiline MICs determined by 7H9 broth microdilution and those from 7H10 or 7H11 agar dilution methods.[10][11] Therefore, it is critical to interpret the result using the specific, validated breakpoint for the method you have employed (see Table 1). Do not apply a broth breakpoint to an agar result, or vice-versa.

Part 3: Troubleshooting Guide & FAQs

Even with standardized protocols, unexpected results can occur. This section addresses common problems and provides solutions.

Q6: My MICs for the M. tuberculosis H37Rv quality control (QC) strain are consistently outside the acceptable range (0.015-0.06 µg/mL for BMD). What are the likely causes?

This is a critical issue that invalidates the test run. A systematic approach is needed to identify the source of the error.

Potential ProblemLikely Cause(s)Recommended Action(s)
Falsely HIGH QC MICs 1. Drug Potency Loss: Bedaquiline stock degraded due to improper storage (e.g., repeated freeze-thaw cycles, light exposure).2. Inoculum Too Heavy: McFarland standard was too dense, or final dilution was insufficient.3. Media Variation: Batch of OADC has unusually high albumin content, sequestering more drug.1. Prepare a fresh stock solution of bedaquiline from powder. Aliquot for single use. Store at ≤ -20°C protected from light.2. Recalibrate your densitometer or prepare a fresh McFarland standard. Ensure meticulous dilution technique.**3.
Falsely LOW QC MICs 1. Inoculum Too Light: Over-dilution of the bacterial suspension.2. Drug Concentration Error: A mistake was made during serial dilution, resulting in higher-than-intended concentrations in the plate.3. OADC Degradation: The catalase component of OADC is heat-labile; adding it to hot media can inhibit growth.1. Re-standardize the inoculum carefully. Ensure the culture is in the log phase of growth.2. Prepare fresh drug dilutions, carefully checking all calculations and pipetting volumes.3. Always cool Middlebrook agar/broth to 45-50°C before adding OADC supplement.
No Growth (including control) 1. Inoculum Not Viable: The starting culture was dead or in a non-replicating state.2. Media Contamination/Inhibition: Contamination with a fast-growing organism or an inhibitory substance in the water/reagents.1. Use a fresh, actively growing culture for inoculum preparation. Perform a viability check by plating a small aliquot of the final inoculum.2. Prepare fresh media using a different lot of reagents and purified water if possible. Ensure sterile technique throughout.
Q7: Why is heteroresistance a particular concern for bedaquiline, and how can it affect DST results?

Heteroresistance refers to the presence of a subpopulation of resistant bacteria within a larger, predominantly susceptible population. For bedaquiline, this is a growing concern.

  • Mechanism: Mutations in genes like Rv0678 can confer low-level resistance.[12][16] An isolate may contain a small fraction of these mutants.

  • DST Impact: In standard DST, this small subpopulation may be overgrown by the susceptible majority, leading to a "susceptible" result. However, under the selective pressure of bedaquiline treatment, this resistant minority can be selected for and become the dominant population, leading to treatment failure. Some studies suggest that interpreting results at later time points or considering "intermediate" growth levels in MGIT systems could help detect these subpopulations.[9] This highlights the need for a composite reference standard that may include genotypic testing to screen for known resistance-associated variants.[17][18]

Heteroresistance Initial Initial Population Susceptible Susceptible Cells Initial->Susceptible ~99% Resistant Resistant Subpopulation (e.g., Rv0678 mutant) Initial->Resistant ~1% Treatment Bedaquiline Treatment Initial->Treatment DST Standard DST Susceptible->DST Resistant->DST Res_Dominant Resistant Population Becomes Dominant Resistant->Res_Dominant Result_S Result: 'Susceptible' DST->Result_S Resistant cells not detected Selection Selective Pressure Treatment->Selection Selection->Susceptible Eliminated Selection->Resistant Selected For Result_F Outcome: Treatment Failure Res_Dominant->Result_F

Fig 2. The concept of heteroresistance in bedaquiline DST.

References

  • Bedaquiline - Wikipedia. (n.d.). In Wikipedia. Retrieved March 24, 2026, from [Link]

  • L. F. S. M., et al. (2019). Re-understanding the mechanisms of action of the anti-mycobacterial drug bedaquiline. Pharmaceuticals. Available at: [Link]

  • Kaniga, K., et al. (2016). A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing. Journal of Clinical Microbiology, 54(12), 2956–2962. Available at: [Link]

  • Ismail, N. A., et al. (2020). Validation of Bedaquiline Phenotypic Drug Susceptibility Testing Methods and Breakpoints: a Multilaboratory, Multicountry Study. Journal of Clinical Microbiology, 58(5). Available at: [Link]

  • Boyd, R., et al. (2026). We Are Underprepared for Bedaquiline Resistance: A Call for Clinical and Programmatic Readiness. Clinical Infectious Diseases. Available at: [Link]

  • L. F. S. M., et al. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. MDPI. Available at: [Link]

  • Ismail, N. A., et al. (2020). Validation of Bedaquiline Phenotypic Drug Susceptibility Testing Methods and Breakpoints: a Multilaboratory, Multicountry Study. ASM Journals. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of action of bedaquiline (BDQ). BDQ can bind to the... Retrieved March 24, 2026, from [Link]

  • de Vos, M., et al. (2024). A composite reference standard is needed for bedaquiline antimicrobial susceptibility testing for Mycobacterium tuberculosis complex. ERS Publications. Available at: [Link]

  • Ismail, N. A., et al. (2020). Validation of Bedaquiline Phenotypic Drug Susceptibility Testing Methods and Breakpoints: a Multilaboratory, Multicountry Study. ASM Journals. Available at: [Link]

  • Brown-Elliott, B. A., et al. (2017). In Vitro Susceptibility Testing of Bedaquiline against Mycobacterium avium Complex. Antimicrobial Agents and Chemotherapy, 61(4). Available at: [Link]

  • Vong, L., et al. (2024). Direct thin-layer agar for bedaquiline-susceptibility testing of Mycobacterium tuberculosis at BSL2 level yields high accuracy in 15 days from sputum processing. ASM Journals. Available at: [Link]

  • Biotage. (2023, February 2). Techniques for disrupting protein binding in sample preparation. Biotage. Available at: [Link]

  • Guo, H., et al. (2020). Structure of mycobacterial ATP synthase with the TB drug bedaquiline. bioRxiv. Available at: [Link]

  • de Vos, M., et al. (2024). A composite reference standard is needed for bedaquiline antimicrobial susceptibility testing for Mycobacterium tuberculosis complex. PMC. Available at: [Link]

  • Kaniga, K., et al. (2016). A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing. PubMed. Available at: [Link]

  • Brown-Elliott, B. A., et al. (2017). In Vitro Susceptibility Testing of Bedaquiline against Mycobacterium avium Complex. ASM Journals. Available at: [Link]

  • Tiberi, S., et al. (2015). Bedaquiline: 10 years later, the drug susceptibility testing protocol is still pending. European Respiratory Review. Available at: [Link]

  • Sari, Y. R., et al. (2026). The Peak Plasma Concentration (Cmax)/Minimum Inhibitory Concentration (MIC) of bedaquiline and levofloxacin with special attention to the sputum conversion in the treatment of multidrug-resistant tuberculosis in Indonesia. PMC. Available at: [Link]

  • Swart, A., et al. (2022). Relationship between Plasma and Intracellular Concentrations of Bedaquiline and Its M2 Metabolite in South African Patients with Rifampin-Resistant Tuberculosis. PMC. Available at: [Link]

  • Ismail, N., et al. (2025). Unpacking bedaquiline heteroresistance: the importance of intermediate profiles for phenotypic drug susceptibility testing. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Svensson, E. M., et al. (2016). Population Pharmacokinetics of Bedaquiline and Metabolite M2 in Patients With Drug-Resistant Tuberculosis: The Effect of Time-Varying Weight and Albumin. PMC. Available at: [Link]

  • Kaniga, K., et al. (2016). A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in Bedaquiline HCl Chromatographic Analysis

Welcome to the Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve symmetrical peak shapes for complex diarylquinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to achieve symmetrical peak shapes for complex diarylquinoline derivatives. Bedaquiline HCl is notoriously difficult to chromatograph symmetrically due to its extreme physicochemical properties.

This guide is designed to move beyond generic advice. We will dissect the chemical causality of bedaquiline peak tailing, provide self-validating diagnostic workflows, and outline field-proven, step-by-step protocols to achieve optimal resolution.

Section 1: The Mechanistic Root Cause

Q: Why does Bedaquiline HCl exhibit severe peak tailing on standard reversed-phase columns?

A: The root cause lies in the molecular structure of bedaquiline. It is characterized by high lipophilicity (logP ~ 7.52) and possesses a highly basic dimethylamino group with a pKa of approximately 8.5 (1)[1].

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), this basic amine remains positively charged at standard acidic to neutral mobile phase pH levels. Traditional silica-based stationary phases contain residual silanol groups (-SiOH). When the mobile phase pH exceeds ~3.5, these silanols deprotonate into negatively charged silanoxanes (-SiO⁻).

Instead of undergoing purely hydrophobic partitioning, the positively charged bedaquiline molecules undergo secondary, parasitic cation-exchange interactions with these active silanol sites. Because this ionic interaction has significantly slower mass transfer kinetics than primary hydrophobic partitioning, the analyte molecules desorb unevenly from the column, creating an asymmetric, elongated "tail" on the chromatogram.

Section 2: Troubleshooting Guide & Logical Workflows

Q: How can I definitively prove the tailing is caused by silanol interactions and not a degrading column?

A: You must employ a self-validating diagnostic protocol . Never assume the chemistry is at fault without ruling out physical column degradation. Inject a purely lipophilic, neutral marker (such as toluene or uracil) under your current method conditions.

  • If the neutral marker also tails: Your column has a physical defect (e.g., voiding at the head, frit partial blockage), or there is excessive extra-column volume in your HPLC system.

  • If the neutral marker elutes symmetrically: The root cause is strictly secondary chemical interactions (silanol activity), confirming the need for mobile phase or stationary phase optimization.

G N1 Peak Tailing Observed (Bedaquiline HCl) N2 Inject Neutral Marker (e.g., Toluene) N1->N2 N3 Marker Tails Too N2->N3 N4 Marker is Symmetric N2->N4 N5 Physical Column Issue (Voiding, Frit Blockage) N3->N5 N6 Secondary Ionic Interactions (Silanol Activity) N4->N6 N7 Action 1: Lower pH Use 0.1% TFA N6->N7 N8 Action 2: Competitive Binding Use 10mM NH4OAc N6->N8 N9 Action 3: Steric Shielding Use End-Capped C18 N6->N9

Diagnostic workflow and targeted resolutions for bedaquiline peak tailing in RP-HPLC.

Q: What is the most effective mobile phase modification to correct this?

A: You have two primary mechanistic routes depending on your detector compatibility:

  • Ion-Pairing and Silanol Suppression (Recommended for UV): Use 0.1% Trifluoroacetic acid (TFA) in your aqueous phase. TFA drops the mobile phase pH to ~2.0, fully protonating and neutralizing residual silanols. Simultaneously, the trifluoroacetate anion forms a neutral ion-pair complex with bedaquiline's protonated amine, increasing its hydrophobicity and shielding the charge. This approach has been proven to yield an excellent tailing factor of 1.05 (2)[2].

  • Competitive Cationic Masking (Recommended for MS): If your detector cannot tolerate TFA, use a 10 mM Ammonium Acetate buffer adjusted to pH 4.0 - 4.5. The abundant ammonium ions (NH₄⁺) competitively bind to any ionized silanols, effectively masking them from bedaquiline ().

Section 3: Quantitative Data Comparison

The table below summarizes the causality between mobile phase chemistry and system suitability parameters for Bedaquiline HCl.

Chromatographic ConditionMobile Phase CompositionTailing Factor (Tf)Theoretical Plates (N)Resolution / Peak Shape
Unoptimized (Neutral) Water : Methanol (50:50)> 2.0< 2000Broad, severe tailing
Optimized (Ammonium Acetate) 10mM NH₄OAc (pH 4.5) : Methanol (15:85)1.2782667Sharp, acceptable
Optimized (TFA Modifier) 0.1% TFA : Acetonitrile (50:50)1.052621Highly symmetric[2]

Section 4: Self-Validating Experimental Protocols

To guarantee reproducibility, implement the following step-by-step methodology utilizing the TFA ion-pairing mechanism, which provides the highest peak symmetry[2].

Protocol: High-Symmetry RP-HPLC Method for Bedaquiline HCl

Step 1: Mobile Phase Preparation

  • Solvent A: Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to yield a 0.1% v/v solution. Sonicate for 10 minutes to degas.

  • Solvent B: 100% HPLC-grade Acetonitrile. Degas via sonication for 10 minutes.

Step 2: Stationary Phase Selection

  • Column: C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Critical Requirement: You must use ultra-pure Type B silica with dense end-capping. End-capping replaces unreacted silanols with short trimethylsilyl (TMS) groups, sterically hindering bedaquiline from reaching the silica backbone.

Step 3: Chromatographic Conditions

  • Elution Mode: Isocratic (50% Solvent A : 50% Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL to 20 µL.

  • Column Temperature: 25°C (Ambient).

  • Detection Wavelength: UV at 242 nm.

Step 4: Self-Validating System Suitability Test (SST) Before analyzing actual samples, you must validate the system state:

  • Inject a blank (diluent), followed by six replicate injections of a bedaquiline standard (e.g., 120 µg/mL).

  • Calculate the %RSD of the peak area (must be < 2.0%).

  • Monitor the Tailing Factor. If the Tf exceeds 1.5, halt the run. Do not proceed to sample analysis until you have re-verified the mobile phase pH and column frit integrity. Under these optimized conditions, expect a Tf of ~1.05 and > 2000 theoretical plates[2].

References

  • Extrapolation of lung pharmacokinetics of bedaquiline across species using physiologically-based pharmacokinetic modelling. National Institutes of Health (NIH).[Link]

  • Analytical Method Development and Validation for Estimation of Bedaquiline (BDQ) Using RP-HPLC. Semantic Scholar.[Link]

  • Use of RP-HPLC for the analytical method development of anti-tubercular drug- Bedaquiline. PharmaInfo.[Link]

  • Development and Validation of Novel Stability-Indicating RP-HPLC Method for Determination of Bedaquilline Fumarate in Tablet Dosage Form. Human Journals.[Link]

Sources

Reference Data & Comparative Studies

Validation

bedaquiline hcl vs bedaquiline fumarate in vitro stability

Bedaquiline Fumarate vs. Bedaquiline Hydrochloride: An In Vitro Stability and Physicochemical Comparison Guide As a Senior Application Scientist, selecting the optimal salt form for an Active Pharmaceutical Ingredient (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Bedaquiline Fumarate vs. Bedaquiline Hydrochloride: An In Vitro Stability and Physicochemical Comparison Guide

As a Senior Application Scientist, selecting the optimal salt form for an Active Pharmaceutical Ingredient (API) is a delicate balancing act between thermodynamic stability and aqueous solubility. Bedaquiline, a diarylquinoline antimycobacterial and a proton-translocating ATP synthase inhibitor used for multi-drug-resistant tuberculosis (MDR-TB), presents a classic Biopharmaceutical Classification System (BCS) Class II challenge: high lipophilicity (log P ~7.1) and exceptionally poor aqueous solubility[1].

While the commercially approved formulation (Sirturo) utilizes the fumarate salt , recent screening efforts have explored the hydrochloride (HCl) salt to overcome solubility bottlenecks[2]. This guide objectively compares the in vitro stability and physicochemical performance of bedaquiline fumarate against bedaquiline HCl, providing the mechanistic causality behind experimental outcomes and self-validating protocols for your own salt-screening workflows.

Bedaquiline possesses two basic nitrogen centers: a tertiary amine attached to an ethylene group and a quinoline nitrogen. Protonation preferentially occurs at the more basic tertiary amine site.

  • Bedaquiline Fumarate (Commercial Standard): Fumaric acid acts as a relatively weak dicarboxylic acid. When it forms a 1:1 salt with bedaquiline, it creates a robust, non-hygroscopic crystalline lattice stabilized by extensive intermolecular hydrogen bonding. This network severely restricts water ingress but results in an extremely low aqueous solubility (~0.000193 mg/mL)[1].

  • Bedaquiline Hydrochloride (Experimental Alternative): Hydrochloric acid is a strong mineral acid. The resulting HCl salt drastically increases the ionization state and solvation capacity, yielding an aqueous solubility of ~0.6437 mg/mL (a >3,000-fold increase over the fumarate salt)[2]. However, the chloride counterion disrupts the tight packing seen in the fumarate lattice, rendering the solid state highly susceptible to moisture sorption, hydrate formation, and subsequent chemical degradation.

Comparative Physicochemical & Stability Data

The following table summarizes the quantitative in vitro data comparing the two salts under standard and accelerated conditions.

ParameterBedaquiline FumarateBedaquiline Hydrochloride
Aqueous Solubility (mg/mL) 0.000193[1]0.6437[2]
Accelerated Stability (6 Months, 40°C / 75% RH) Highly Stable; retains chemical structure and potency[2]Unstable; exhibits significant loss of chemical potency[2]
Hygroscopicity Non-hygroscopic (<0.1% weight gain)[3]Hygroscopic; prone to hydrate formation
Thermal Analysis (TGA/DSC) Stable melt profileHigh risk of HCl gas release at elevated temperatures, damaging analytical equipment[4]
Development Status FDA Approved (Sirturo)[5]Discontinued during early screening[2]

Experimental Workflows & Logical Relationships

The following Graphviz diagram maps the logical workflow of bedaquiline salt screening, illustrating the divergent outcomes between the fumarate and HCl salts during stability testing.

G N1 Bedaquiline Free Base (BCS Class II API) N2 Salt Formation (1:1 Molar Ratio) Solvent Evaporation / Crystallization N1->N2 N3 Bedaquiline Fumarate (Weak Acid Counterion) N2->N3 Fumaric Acid N4 Bedaquiline HCl (Strong Acid Counterion) N2->N4 Hydrochloric Acid N5 Accelerated Stability Testing (ICH Q6A: 40°C / 75% RH for 6 Months) N3->N5 N4->N5 N6 Stable Crystal Lattice Retained Chemical Potency N5->N6 Fumarate N7 Lattice Disruption & Hygroscopicity Loss of Chemical Potency N5->N7 HCl

Fig 1. Bedaquiline salt screening and in vitro stability workflow.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step protocols feature built-in validation checkpoints. These methods are adapted from International Council for Harmonisation (ICH) Q6A guidelines[2].

Protocol A: Synthesis and Isolation of Bedaquiline Salts

Objective: Generate 1:1 molar ratio salts of bedaquiline for comparative screening.

  • Preparation: Weigh exactly 30 mg (0.054 mmol) of bedaquiline free base into a 5 mL glass scintillation vial.

  • Acid Addition: Add a strictly equimolar amount (0.054 mmol) of the target acid (Fumaric acid for the fumarate salt; 1M HCl solution for the hydrochloride salt).

  • Solubilization: Dissolve the mixture in a suitable ICH Class 2 or 3 solvent system (e.g., acetone or 2-propanol) under continuous magnetic stirring at 25°C until optically clear.

  • Crystallization: Allow the solvent to evaporate slowly at ambient temperature over 48–72 hours to induce crystallization.

  • Validation Checkpoint (Stoichiometry): Before proceeding to stability testing, analyze the isolated crystals via Proton Nuclear Magnetic Resonance (1H-NMR). Self-Validation: Ensure the integration ratio of the API protons to the counterion protons strictly reflects a 1:1 stoichiometry. Reject any batch showing unreacted free base.

Protocol B: Accelerated In Vitro Stability Assessment

Objective: Evaluate the chemical potency and solid-state integrity of the salts under accelerated environmental stress.

  • Sample Preparation: Transfer 10 mg of the validated bedaquiline salt (Fumarate or HCl) into open glass petri dishes to maximize surface area exposure.

  • Environmental Stress: Place the dishes into a calibrated stability chamber set to 40 ± 2 °C and 75 ± 5% Relative Humidity (RH).

  • Sampling Intervals: Pull samples at Day 0 (Baseline), Month 3, and Month 6.

  • Validation Checkpoint (Gravimetric Analysis): Weigh the samples immediately upon removal. Self-Validation: A weight gain of >0.5% indicates significant hygroscopicity (typical for the HCl salt), which correlates directly with a higher risk of hydrolytic degradation.

Protocol C: Chemical Potency & Degradation Analysis (HPLC)

Objective: Quantify the loss of chemical potency using a stability-indicating assay.

  • Sample Reconstitution: Dissolve 1 mg of the stressed salt sample in 10 mL of HPLC-grade methanol to achieve a ~100 µg/mL concentration.

  • Chromatography: Inject 10 µL into an HPLC system equipped with a C18 reverse-phase column. Use a mobile phase gradient of Water/Acetonitrile (with 0.1% Trifluoroacetic acid).

  • Detection: Monitor absorbance at 230 nm using a UV/Vis or PDA detector.

  • Validation Checkpoint (Mass Balance): Calculate the area under the curve (AUC) for the main bedaquiline peak and all secondary degradation peaks. Self-Validation: The sum of the parent peak and degradation peaks must equal the baseline (Day 0) total peak area ± 2%. The HCl salt will show a distinct reduction in the parent peak AUC and the emergence of oxidative/hydrolytic degradant peaks by Month 6[2].

Expert Insights: The Causality Behind the Data

Why does the highly soluble Bedaquiline HCl fail in vitro stability testing while the poorly soluble Fumarate succeeds?

The answer lies in the microenvironmental thermodynamics of the crystal lattice. The hydrochloride salt of bedaquiline, while highly dissociable in water, is inherently hygroscopic. Under accelerated conditions (75% RH), the chloride ions rapidly adsorb moisture from the atmosphere. This moisture acts as a localized solvent micro-pool on the crystal surface, lowering the activation energy required for chemical degradation (such as oxidation of the tertiary amine or hydrolysis). Furthermore, at elevated temperatures, HCl salts of weak bases are prone to disproportionation, potentially releasing micro-amounts of corrosive HCl gas that autocatalyze further degradation[4].

Conversely, bedaquiline fumarate sacrifices solubility for an impenetrable, thermodynamically stable crystal lattice. The dicarboxylic nature of fumaric acid allows it to bridge multiple bedaquiline molecules, locking them into a non-hygroscopic state that is impervious to ambient moisture and temperature fluctuations over long-term storage[2]. For drug development professionals, this underscores a critical axiom: solubility enhancements achieved via strong mineral acids (like HCl) are often negated by catastrophic failures in solid-state stability.

References

  • D-nb.info. Salts and Polymorph Screens for Bedaquiline. Retrieved from[Link]

  • MDPI. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). Development of Bedaquiline-Loaded SNEDDS Using Quality by Design (QbD) Approach to Improve Biopharmaceutical Attributes for the Management of Multidrug-Resistant Tuberculosis (MDR-TB). Retrieved from[Link]

  • European Medicines Agency (EMA). Sirturo, INN-bedaquiline. Retrieved from[Link]

  • Purdue University Graduate School. Developing Multipronged Models to Enhance Effectiveness of the Management System of Quality Control Laboratories. Retrieved from[Link]

Sources

Comparative

Cross-Resistance Validation Between Bedaquiline HCl and Clofazimine: A Comprehensive Technical Guide

Executive Summary & Clinical Context Bedaquiline HCl (BDQ) and Clofazimine (CFZ) are cornerstone therapeutics in the modern management of multidrug-resistant tuberculosis (MDR-TB). Despite possessing entirely different p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

Bedaquiline HCl (BDQ) and Clofazimine (CFZ) are cornerstone therapeutics in the modern management of multidrug-resistant tuberculosis (MDR-TB). Despite possessing entirely different primary mechanisms of action, the clinical efficacy of both drugs is increasingly threatened by the emergence of cross-resistance[1][2]. Alarmingly, cross-resistant isolates are frequently identified in patients with no prior exposure to either drug[3]. For drug development professionals and researchers, understanding and validating the mechanistic basis of this cross-resistance is critical for designing next-generation regimens and efflux pump inhibitors.

Mechanistic Causality of Cross-Resistance

To accurately validate cross-resistance, researchers must differentiate between target-based and non-target-based resistance mechanisms.

  • Target-Based Resistance (Drug-Specific): BDQ specifically inhibits mycobacterial ATP synthase by binding to subunit C, encoded by the atpE gene[1][4]. CFZ functions as a prodrug that is reduced by NADH dehydrogenase (Ndh2), subsequently releasing lethal reactive oxygen species (ROS)[5]. Mutations in atpE confer high-level resistance to BDQ but do not affect CFZ susceptibility[2].

  • Non-Target-Based Resistance (Cross-Resistance): The primary driver of BDQ/CFZ cross-resistance is the Rv0678 gene[5]. Rv0678 encodes a transcriptional repressor that regulates the mmpS5-mmpL5 operon[4][5]. Mutations in Rv0678 (including single-nucleotide polymorphisms, insertions, and deletions) impair the repressor's DNA-binding capability[5][6]. This loss of function derepresses the operon, leading to the continuous overexpression of the MmpS5-MmpL5 multisubstrate efflux pump[4][5]. Because both BDQ and CFZ are highly lipophilic, they are readily recognized and extruded by this upregulated RND-family efflux pump[5][7].

Mechanism Mutation Rv0678 Mutation (Loss of Function) Repressor Rv0678 Repressor (Inactive) Mutation->Repressor Prevents DNA binding Operon mmpS5-mmpL5 Operon (Derepressed) Repressor->Operon Fails to repress Pump MmpS5-MmpL5 Efflux Pump (Overexpressed) Operon->Pump Increased translation Efflux Drug Efflux (Cross-Resistance) Pump->Efflux Active transport Drugs Bedaquiline & Clofazimine (Intracellular) Drugs->Pump Substrate recognition

Mechanism of Rv0678-mediated cross-resistance to bedaquiline and clofazimine.

Quantitative Phenotypic Comparison

Unlike target-based mutations (atpE) which cause drastic spikes in Minimum Inhibitory Concentration (MIC), efflux-mediated cross-resistance typically presents as a low-to-moderate MIC shift[3][8]. The table below synthesizes the expected MIC ranges for Mycobacterium tuberculosis isolates.

Strain / GenotypeBedaquiline MIC (mg/L)Clofazimine MIC (mg/L)Resistance Mechanism
Wild Type (H37Rv) 0.06 - 0.120.25 - 0.50N/A (Susceptible)
Rv0678 Mutant 0.24 - 1.00 (2 to 8-fold ↑)1.00 - 4.00 (2 to 4-fold ↑)MmpS5-MmpL5 Efflux Pump Overexpression[3][8]
atpE Mutant > 1.00 (High-level ↑)0.25 - 0.50 (No shift)Target Modification (BDQ only)[4]

Experimental Protocols for Validation

To objectively validate cross-resistance in a laboratory setting, researchers must utilize a self-validating workflow that links selective pressure, phenotypic shifts, and genotypic confirmation.

Phase 1: In Vitro Mutant Selection via Sub-MIC Exposure

Causality & Rationale: Both BDQ and CFZ possess exceptionally long terminal half-lives (e.g., ~164 days for BDQ), creating a prolonged pharmacokinetic "washout" phase in patients[7]. Exposing wild-type strains to sub-MIC levels in vitro accurately mimics this clinical tail, proving that residual low-level drug concentrations actively select for Rv0678 cross-resistant mutants[7].

  • Cultivation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to the exponential growth phase (OD600 ~0.5)[5][9].

  • Sub-MIC Exposure: Aliquot the culture and expose to sub-inhibitory concentrations of BDQ (0.015 - 0.03 mg/L) or CFZ (0.06 - 0.125 mg/L)[7][9].

  • Passaging: Passage the cultures weekly for 20 days (approx. 12–19 generations) to allow for mutant enrichment[9][10].

  • Isolation: Plate the enriched cultures onto Middlebrook 7H11 agar containing the critical concentration of BDQ (0.25 mg/L) or CFZ (1.0 mg/L) to isolate individual resistant colonies[5][9][11].

Phase 2: Phenotypic Validation (REMA)

Causality & Rationale: The Resazurin Microtiter Assay (REMA) is the gold standard for slow-growing mycobacteria. It replaces the subjective visual counting of traditional agar proportion methods with a reliable, high-throughput colorimetric readout[5].

  • Preparation: Prepare 96-well microtiter plates with 2-fold serial dilutions of BDQ (range: 0.015 to 2.0 mg/L) and CFZ (range: 0.06 to 8.0 mg/L) in 7H9 broth.

  • Inoculation: Standardize the isolated mutant bacterial suspensions to 105 CFU/mL and inoculate the wells.

  • Incubation: Incubate plates at 37°C for 7 days.

  • Readout: Add 30 µL of 0.02% resazurin solution to each well and incubate for an additional 24–48 hours[5]. Record the MIC as the lowest drug concentration that prevents the color shift from blue (oxidized/inhibited) to pink (reduced/viable)[5].

Phase 3: Genotypic Validation (WGS)

Causality & Rationale: Whole Genome Sequencing (WGS) is strictly required over targeted Sanger sequencing. WGS simultaneously maps target-specific mutations (atpE, pepQ) and non-target mutations (Rv0678), ensuring the observed cross-resistance phenotype is exclusively driven by the efflux mechanism and not a combination of independent mutations[4][6].

  • Extraction: Extract high-quality genomic DNA from the confirmed resistant isolates.

  • Sequencing: Perform Illumina-based WGS and map the paired-end reads against the M. tuberculosis H37Rv reference genome[5][6].

  • Variant Calling: Filter for non-synonymous single nucleotide polymorphisms (SNPs), insertions, or deletions specifically within the Rv0678 coding sequence and the mmpS5-mmpL5 intergenic promoter region[3][5].

Workflow Isolate 1. M. tuberculosis Culture (H37Rv Wild Type) Select 2. Sub-MIC Drug Exposure (BDQ or CFZ) Isolate->Select Plate 3. Agar Plating (Critical Concentration) Select->Plate Selects for mutants MIC 4. REMA Assay (Determine MIC Shift) Plate->MIC Phenotypic screening WGS 5. Whole Genome Sequencing (Variant Identification) MIC->WGS Genotypic mapping Confirm 6. Cross-Resistance Validated WGS->Confirm Correlate genotype/phenotype

Step-by-step experimental workflow for validating BDQ and CFZ cross-resistance.

Conclusion & Drug Development Implications

The validation of Rv0678-mediated cross-resistance between bedaquiline and clofazimine highlights a critical vulnerability in current MDR-TB regimens. Because sub-MIC levels of either drug can select for mutants that compromise the efficacy of both[7], drug development professionals must prioritize the co-development of efflux pump inhibitors (e.g., verapamil derivatives)[5][8] or design next-generation diarylquinolines that evade MmpS5-MmpL5 recognition entirely.

Sources

Validation

Validation of Stability-Indicating Assays for Bedaquiline Degradation: A Comparative Methodological Guide

Executive Summary Bedaquiline (formulated commercially as a fumarate salt, though degradation chemistry centers on the free base/HCl equivalents) is a highly lipophilic diarylquinoline essential for treating multidrug-re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bedaquiline (formulated commercially as a fumarate salt, though degradation chemistry centers on the free base/HCl equivalents) is a highly lipophilic diarylquinoline essential for treating multidrug-resistant tuberculosis (MDR-TB)[1]. Because stability issues in bulk drugs pose severe risks to patient safety and formulation efficacy, regulatory agencies (ICH Q1A/Q1B) mandate the development of a Stability-Indicating Assay (SIA) . This guide objectively compares analytical platforms (RP-HPLC, LC-MS, HPTLC) for bedaquiline degradation profiling and provides a self-validating, step-by-step protocol for establishing a robust SIA.

Mechanistic Degradation Profiling of Bedaquiline

To design an effective analytical method, one must first understand the molecule's chemical vulnerabilities. Bedaquiline contains a tertiary amine (dimethylamino group) and a quinoline ring, making its degradation highly pathway-dependent[2].

  • Acidic Susceptibility (High Risk): Bedaquiline undergoes significant degradation in acidic media. The protonation of the basic amine catalyzes cleavage, leading to the formation of up to 8 distinct degradation products (DPs) when exposed to 1N HCl[1]. Kinetic data confirms that bedaquiline follows first-order degradation kinetics in acidic environments[2].

  • Oxidative Susceptibility (Moderate Risk): Exposure to peroxides (e.g., 3-12% H₂O₂) targets the electron-rich nitrogen centers, leading to N-oxidation and the formation of at least 3 major DPs[3],[1].

  • Alkaline, Thermal, and Photolytic Stability (Low Risk): The molecule demonstrates remarkable resilience under neutral, alkaline, thermal (up to 80°C), and photolytic conditions, often showing minimal to no degradation[2],[1].

Degradation_Logic BDQ Bedaquiline API Acid Acidic Stress (0.1N - 1N HCl) BDQ->Acid Ox Oxidative Stress (3-12% H2O2) BDQ->Ox Base Alkaline Stress (0.1N NaOH) BDQ->Base DP_Acid High Degradation (Up to 8 DPs) Acid->DP_Acid DP_Ox Moderate Degradation (N-oxides, 3 DPs) Ox->DP_Ox DP_Base Stable / Minor Degradation Base->DP_Base

Mechanistic degradation pathways of Bedaquiline under ICH stress conditions.

Architecting the Self-Validating SIA Protocol

A protocol is only as reliable as its internal controls. The following forced degradation workflow is designed as a self-validating system . Every sequence must begin with a System Suitability Test (SST) to verify theoretical plates (>2000) and tailing factor (<2.0), followed by a strict mass balance calculation (Sum of API + DPs ≈ 100%) to ensure no volatile or non-UV-absorbing degradants are missed[4],[5].

Step-by-Step Forced Degradation Methodology

Causality Note: All acid and base-stressed samples MUST be neutralized prior to injection. This arrests the degradation kinetics at the exact time point and prevents aggressive pH extremes from stripping the stationary phase of the HPLC column.

  • Preparation of Stock Solution: Dissolve accurately weighed bedaquiline in HPLC-grade methanol to achieve a primary concentration of 1.0 mg/mL[1],[6].

  • Acidic Hydrolysis: Mix 5 mL of stock solution with 1 mL of 1N HCl. Incubate at 60°C for 12 hours. Neutralization: Add 1 mL of 1N NaOH before dilution to the mobile phase[6].

  • Alkaline Hydrolysis: Mix 5 mL of stock solution with 1 mL of 0.1N NaOH. Incubate at room temperature for 1 hour. Neutralization: Add 1 mL of 0.1N HCl before dilution[6].

  • Oxidative Stress: Mix 5 mL of stock solution with 1 mL of 10% H₂O₂. Incubate at 60°C for 48 hours[6].

  • Thermal & Photolytic Stress: Expose solid API to 80°C for 48 hours, and a separate liquid sample to UV light (4,500 lux) for 7 days[6].

SIA_Workflow A API Sourcing (Bedaquiline) B Forced Degradation (ICH Q1A/B) A->B C Acid/Base/Oxidation Thermal/Photolytic B->C D Method Optimization (RP-HPLC/UPLC) C->D E Peak Resolution & Mass Balance D->E F Method Validation (ICH Q2(R1)) E->F G Routine QC & Stability Testing F->G

Workflow for developing and validating a stability-indicating assay for Bedaquiline.

Comparative Analysis of Analytical Platforms

When establishing an SIA, laboratories must choose the appropriate analytical platform based on their specific goals (routine QC vs. structural elucidation).

Platform 1: Isocratic RP-HPLC-UV (Best for Routine QC)
  • Mechanism & Causality: Utilizes a C18 column with a mobile phase of Methanol: Ammonium acetate buffer (pH 4) (90:10, v/v)[4]. The acidic buffer is critical; it ensures the basic dimethylamino group of bedaquiline remains fully protonated, preventing secondary interactions with free silanols on the column, which causes peak tailing[7].

  • Pros: High throughput, cost-effective, excellent for batch release.

  • Cons: Cannot identify the chemical structure of unknown DPs.

Platform 2: Gradient LC-ESI-MS/MS (Best for R&D and Impurity Profiling)
  • Mechanism & Causality: Employs a gradient elution (e.g., Methanol and KH₂PO₄ buffer) coupled with Electrospray Ionization Mass Spectrometry[3]. Gradient elution is necessary here because the 8 acidic DPs span a wide range of polarities and cannot be resolved under isocratic conditions[1].

  • Pros: Unmatched specificity; capable of exact mass determination and structural elucidation of novel DPs.

  • Cons: High operational cost; phosphate buffers can suppress MS ionization if not carefully managed (often swapped for volatile buffers like ammonium formate).

Platform 3: Stability-Indicating HPTLC (Best for Green Chemistry)
  • Mechanism & Causality: Uses silica gel 60 F254 plates with Acetonitrile: Ethyl acetate (7:3 v/v)[8].

  • Pros: Allows parallel processing of multiple stress samples simultaneously; drastically reduces solvent consumption[9].

  • Cons: Lower resolution power compared to UPLC/HPLC platforms.

Quantitative Data & Method Validation Summaries

The following tables synthesize experimental data to benchmark the expected performance of a validated Bedaquiline SIA.

Table 1: Bedaquiline Forced Degradation Matrix

Data aggregated from established forced degradation studies[4],[1],[6].

Stress ConditionReagents / EnvironmentTime & TempObserved DegradationNumber of DPs
Acidic 0.1N - 1N HCl1h (RT) to 12h (60°C)20.5% - HighUp to 8
Alkaline 0.1N NaOH1h (RT)< 5% (Stable)0 - 1
Oxidative 3% - 12% H₂O₂4h to 48h (60°C)Moderate3
Thermal Solid State (Dry Heat)48h (80°C)Negligible0
Photolytic UV Light (4,500 lux)7 Days (RT)Negligible0
Table 2: ICH Q2(R1) Method Validation Parameters (RP-HPLC)

Comparative validation metrics demonstrating the robustness of the isocratic RP-HPLC method[4],[3].

Validation ParameterICH Q2(R1) Acceptance CriteriaObserved Bedaquiline Performance
Linearity Range R² > 0.9955.0 – 30.0 µg/mL (R² = 0.998)
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.10 – 0.17 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.20 – 0.53 µg/mL
Precision (Intra/Inter-day) %RSD < 2.0%< 2.0%
Accuracy (% Recovery) 98.0% – 102.0%98.0% – 105.89%
Peak Purity Purity Angle < Purity Threshold≥ 99.3% (No matrix interference)

Conclusion

Validating a stability-indicating assay for bedaquiline requires a deep understanding of its specific degradation pathways. Because bedaquiline is highly susceptible to acidic hydrolysis (yielding up to 8 DPs) and oxidative N-oxidation (yielding 3 DPs), analytical methods must be meticulously optimized for peak resolution. While LC-MS remains the gold standard for structural elucidation during early-stage R&D, an isocratic RP-HPLC method utilizing a pH-controlled mobile phase provides the most reliable, self-validating, and cost-effective solution for routine quality control and shelf-life determination.

References

  • Development and Validation of Novel Stability-Indicating RP-HPLC Method for Determination of Bedaquilline Fumarate in Tablet Dosage Form. Human Journals. Available at: [Link]

  • Evaluation of physicochemical stability and degradation kinetics of bedaquiline in hydrolytic solutions of different pH. Future Journal of Pharmaceutical Sciences. Available at:[Link]

  • Stable, compounded bedaquiline suspensions to support practical implementation of pediatric dosing in the field. NIH/PMC. Available at:[Link]

  • Stability Indicating HPTLC Method for Bedaquiline Fumarate. Research Journal of Pharmacy and Technology. Available at:[Link]

  • Use Of Rp-Hplc For The Analytical Method Development Of Anti-Tubercular Drug- Bedaquiline. Journal of Pharmaceutical Negative Results. Available at:[Link]

  • A sensitive, rapid and cost-effective RP-HPLC-UV method for detection and quantification of bedaquiline in physiological fluid (pH 7.4). RSC Publishing. Available at: [Link]

  • Separation and Characterization of Novel Degradation and Process Related Impurities of Bedaquiline Bulk Drug. NIH/PMC. Available at:[Link]

  • Stability Indicating HPTLC Method for Bedaquiline Fumarate. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Quantitative Study of Impurities in Bedaquiline Fumarate: Identification and Characterization of Its Three Degradation Products Using HPLC, LC/ESI-MS, and NMR Analyses. Thieme Gruppe. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Bedaquiline HCl

Comprehensive Laboratory Safety and Operational Guide for Handling Bedaquiline HCl 1. Introduction & Mechanistic Context Bedaquiline HCl is a highly potent diarylquinoline antimycobacterial agent.

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Operational Guide for Handling Bedaquiline HCl

1. Introduction & Mechanistic Context Bedaquiline HCl is a highly potent diarylquinoline antimycobacterial agent. To handle it safely, laboratory personnel must understand its mechanism of action: Bedaquiline specifically targets the oligomeric subunit c of the mycobacterial F1Fo-ATP synthase, blocking its rotation and uncoupling respiration-driven ATP synthesis[1]. While designed to be highly specific to mycobacteria, its extreme lipophilicity, long half-life, and potential off-target effects in mammalian systems—such as mitochondrial dysfunction leading to hepatotoxicity and QT interval prolongation—necessitate stringent laboratory precautions[2]. Furthermore, Bedaquiline is officially classified as a PBT (Persistent, Bioaccumulative, and Toxic) substance[3]. This means it will not readily degrade in the environment or biological systems, making rigorous containment and disposal protocols an absolute necessity.

2. Hazard Assessment & Quantitative Data Before initiating any experimental workflow, personnel must review the compound's hazard profile. The following table summarizes the quantitative and categorical safety data for Bedaquiline HCl[3][4].

Hazard CategoryClassification / ValueCausality / Implication for Lab Safety
Acute Oral Toxicity Category 3/4 (Toxic/Harmful if swallowed)Mandates strict prohibition of eating/drinking in the lab; requires face shields during liquid transfers to prevent splash ingestion[4].
Environmental Toxicity Chronic Aquatic Toxicity (Category 1); PBTNOEC for algae is 0.77 µg/L[3]. Absolute prohibition of drain disposal.
Target Organ Toxicity Hepatotoxicity, Cardiac (QT prolongation)Systemic absorption via skin or inhalation must be prevented using impermeable, chemical-resistant barriers[2].
Persistence Sediment DT50: 257 daysSpills will not naturally degrade; requires aggressive chemical decontamination and physical removal[3].

3. Personal Protective Equipment (PPE) Requirements Because Bedaquiline HCl presents both acute toxicity and long-term bioaccumulation risks, PPE must be treated not just as clothing, but as a redundant, self-validating barrier system.

  • Respiratory Protection: When handling dry powder, use a Powered Air-Purifying Respirator (PAPR) equipped with HEPA filters. If handling solutions inside a certified Class II Biosafety Cabinet (BSC) or chemical fume hood, a fit-tested N95 or FFP3 respirator acts as the minimum acceptable secondary defense against aerosolization. Causality: Bedaquiline dust is a severe respiratory irritant, and inhalation provides a direct route to systemic circulation[4].

  • Hand Protection: Double-gloving with extended-cuff nitrile gloves (minimum 8 mil thickness) is mandatory. Causality: Bedaquiline's high lipophilicity increases the risk of permeation through standard latex or thin nitrile. The outer glove must be removed immediately if contaminated, leaving the inner glove intact to prevent dermal exposure.

  • Body Protection: A disposable, chemically resistant, rear-closing Tyvek coverall or a dedicated laboratory coat with elastic cuffs.

  • Eye Protection: Chemical splash goggles and a face shield. Safety glasses are insufficient due to the risk of micro-aerosol deposition on the ocular mucosa[4].

4. Bedaquiline HCl Safe Handling and Disposal Workflow

G Start 1. Operational Readiness Verify Negative Pressure & PPE Weighing 2. Powder Handling Weigh in enclosed balance/BSC Start->Weighing Reconstitution 3. Reconstitution Dissolve in DMSO/Solvent Weighing->Reconstitution SpillCheck Contamination or Spill Detected? Reconstitution->SpillCheck Decon 4a. Decontamination Wipe with solvent, then water SpillCheck->Decon Yes Assay 4b. Experimental Execution Closed-system assays SpillCheck->Assay No Waste 5. Waste Segregation Label as PBT Hazardous Waste Decon->Waste Assay->Waste Disposal 6. Final Disposal High-Temp Incineration Waste->Disposal

Figure 1: Self-validating workflow for safe handling and disposal of Bedaquiline HCl.

5. Step-by-Step Self-Validating Handling Protocol A robust safety protocol ensures that failure is detected before exposure occurs. In this workflow, every physical action is paired with a verifiable checkpoint.

  • Step 1: Containment Verification

    • Action: Activate the chemical fume hood or BSC.

    • Validation: Physically verify inward directional airflow using a tissue flutter test or by checking the digital magnehelic gauge. Do not open the Bedaquiline vial if the pressure differential is compromised.

  • Step 2: Workspace Preparation

    • Action: Line the work surface with an absorbent, plastic-backed bench pad. Place a secondary containment tray over the pad.

    • Causality: If a spill occurs, the liquid is trapped in the secondary tray, and any micro-droplets are absorbed by the pad, preventing contamination of the permanent stainless-steel surface and limiting aerosolization.

  • Step 3: Weighing and Solubilization

    • Action: Use an anti-static weighing spatula. Weigh the Bedaquiline HCl powder inside the hood. Immediately transfer it to a pre-tared, sealable amber glass vial (to protect the compound from light degradation). Add the appropriate solvent (e.g., DMSO) directly into the vial while still in the hood.

    • Validation: Seal the vial and visually inspect for powder residue on the outer threads before removing it from the balance area.

  • Step 4: Decontamination of Reusable Equipment

    • Action: Because Bedaquiline is highly lipophilic and persistent, water alone is insufficient for cleaning. Wipe spatulas and balances with an organic solvent (e.g., 70% ethanol or isopropanol) to dissolve the drug, followed by a purified water wipe to remove solvent residue.

    • Validation: Inspect the equipment for visual cleanliness and dispose of all wipes directly into the solid hazardous waste container.

6. Waste Management and Disposal Plan Because Bedaquiline HCl is a PBT substance, standard laboratory disposal methods are dangerously inadequate and legally non-compliant[3].

  • Liquid Waste: All liquid waste containing Bedaquiline must be collected in clearly labeled, chemically compatible, puncture-resistant containers. Never dispose of this material down the drain or attempt to evaporate it in a fume hood[5].

  • Solid Waste & Empty Containers: Empty vials that contained Bedaquiline HCl must be triple-rinsed with a compatible solvent. The first three rinses must be collected and disposed of as highly toxic hazardous waste[5]. The rinsed container can then be disposed of according to institutional guidelines for trace-contaminated glass.

  • Final Disposition: All sealed hazardous waste containers must be collected by a licensed environmental health and safety (EHS) team for high-temperature incineration. Incineration is the only reliable method to break the molecular bonds of persistent pharmaceutical compounds[5].

References

  • Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. National Institutes of Health (NIH). 1

  • Bedaquiline Environmental Risk Assessment. Janusinfo.se. 3

  • Provisional CDC Guidelines for the Use and Safety Monitoring of Bedaquiline Fumarate (Sirturo) for the Treatment of Multidrug-Resistant Tuberculosis. Centers for Disease Control and Prevention (CDC). 2

  • SAFETY DATA SHEET - Bedaquiline Fumarate. Fisher Scientific. 4

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.5

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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